Technical Documentation Center

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
  • CAS: 5260-20-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride: A Chiral Scaffold for Next-Generation Therapeutics

Abstract This technical guide provides a comprehensive overview of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, a conformationally constrained chiral diamine that has emerged as a privileged scaffold in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, a conformationally constrained chiral diamine that has emerged as a privileged scaffold in modern medicinal chemistry. We will delve into its critical physicochemical properties, established synthetic routes with an emphasis on stereochemical control, and its diverse applications in the design and development of novel therapeutic agents. Furthermore, this guide will serve as a practical resource for researchers by providing a curated list of commercial suppliers, methodologies for quality assessment, and essential guidelines for safe handling and storage.

Introduction: The Strategic Advantage of a Rigid Scaffold

In the landscape of drug discovery, the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is perpetual. The conformationally rigid (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold has garnered significant attention as a superior alternative to the more flexible piperazine ring.[1][2] Its unique three-dimensional architecture provides a fixed orientation for appended substituents, enabling precise and predictable interactions with biological targets.[1] This guide will illuminate the technical nuances of its dihydrochloride salt, a form often favored for its stability and ease of handling in research and development settings.

Physicochemical Properties and Specifications

The dihydrochloride salt of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is a white to off-white crystalline powder. A thorough understanding of its fundamental properties is paramount for its effective utilization in synthetic and analytical applications.

PropertyValueSource
CAS Number 5260-20-8[][4]
Molecular Formula C₅H₁₂Cl₂N₂[]
Molecular Weight 171.07 g/mol []
IUPAC Name (1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride[]
Appearance White to off-white crystalline powder[5]
Melting Point >300 °C (decomposes)[6]

Synthesis and Stereochemical Control: A Pathway from Nature's Chiral Pool

The enantiomerically pure (1S,4S) configuration of 2,5-diazabicyclo[2.2.1]heptane is most commonly achieved through a stereospecific synthesis commencing from the naturally occurring amino acid, (S)-trans-4-hydroxyproline.[1][7] This approach leverages the inherent chirality of the starting material to establish the desired stereocenters in the final bicyclic product.

A representative synthetic pathway involves the initial protection of the amine and carboxylic acid functionalities of (S)-trans-4-hydroxyproline, followed by activation of the hydroxyl group. Subsequent intramolecular cyclization, often facilitated by a suitable base, yields the bicyclic core. The protecting groups are then removed to afford the target compound.

G start (S)-trans-4-hydroxyproline step1 Protection of Amine and Carboxylic Acid start->step1 step2 Activation of Hydroxyl Group (e.g., Tosylation) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Deprotection step3->step4 end_product (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane step4->end_product

Caption: A generalized synthetic workflow for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane.

The critical step in this synthesis is the intramolecular nucleophilic substitution that forms the bicyclic ring system, which locks the stereochemistry derived from the starting material.

Applications in Drug Discovery and Development: A Scaffold for Innovation

The rigid nature of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core makes it an invaluable building block in the design of a wide array of therapeutic agents. Its ability to project substituents in well-defined vectors in three-dimensional space allows for the fine-tuning of ligand-receptor interactions.

Key Therapeutic Areas:

  • Oncology: This scaffold has been incorporated into potent and selective inhibitors of key cancer-driving proteins. For instance, it serves as a central component in the design of novel B-Raf inhibitors and has been explored for the development of anticancer agents that induce apoptosis.[8][9][10]

  • Inflammatory Diseases: The diamine has been utilized in the synthesis of CCR2 antagonists, which are under investigation for the treatment of inflammatory and autoimmune disorders.

  • Neurological Disorders: Its unique structural features are being leveraged to develop novel therapeutics targeting the central nervous system.[5]

  • Asymmetric Catalysis: Beyond its direct use in pharmaceuticals, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane are also employed as chiral ligands in asymmetric catalysis, facilitating the enantioselective synthesis of other complex molecules.[7][11]

G cluster_applications Therapeutic Applications scaffold (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride substituents Addition of Pharmacophoric Groups scaffold->substituents api Active Pharmaceutical Ingredient (API) substituents->api oncology Oncology (e.g., B-Raf Inhibitors) api->oncology inflammation Inflammation (e.g., CCR2 Antagonists) api->inflammation cns Neurological Disorders api->cns

Caption: The role of the scaffold in the development of new drugs.

Commercial Availability and Supplier Vetting

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is available from a number of reputable chemical suppliers. When sourcing this critical raw material, it is imperative to conduct thorough supplier vetting to ensure the quality and consistency of the product.

Selected Suppliers:

SupplierProduct NamePurity
Sigma-Aldrich (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide97%
TCI Chemicals (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide>98.0%
BOC Sciences 2,5-DIAZABICYCLO[2.2.1]HEPTANE, DIHYDROCHLORIDE95%
Chem-Impex (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide98-101%

Supplier Vetting Protocol:

  • Request a Certificate of Analysis (CoA): The CoA should detail the purity of the compound, as determined by a reliable analytical method (e.g., HPLC or qNMR), and provide data on residual solvents and water content.

  • Verify Stereochemical Purity: For applications where chirality is critical, request data confirming the enantiomeric excess (e.e.) of the material.

  • Inquire about Batch-to-Batch Consistency: A reputable supplier should be able to provide data demonstrating the consistency of their product across different manufacturing lots.

  • Review Safety Data Sheet (SDS): The SDS contains crucial information regarding the safe handling, storage, and disposal of the chemical.

Analytical Methods for Quality Control

The identity and purity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride should be rigorously confirmed in-house prior to its use in any synthetic or biological application.

Standard Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the bicyclic core and the absence of organic impurities.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any non-volatile impurities. Chiral HPLC methods can be employed to determine the enantiomeric excess.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Elemental Analysis: Verifies the elemental composition of the molecule.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Safety: Consult the Safety Data Sheet (SDS) for detailed information on potential hazards, first-aid measures, and emergency procedures.

Conclusion

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its inherent conformational rigidity and well-defined stereochemistry provide a solid foundation for the rational design of novel therapeutics with enhanced pharmacological properties. As our understanding of disease biology continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

  • apicule. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5) API Intermediate Manufacturers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. Retrieved from [Link]

  • ResearchGate. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Retrieved from [Link]

  • Digital Collections. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride in Advanced Drug Design

Executive Summary In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures has become a critical strategy for improving clinical success rates. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures has become a critical strategy for improving clinical success rates. As a Senior Application Scientist, I frequently leverage rigid bicyclic scaffolds to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs).

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a premier example of such a scaffold. By acting as a conformationally restricted diamine, it provides precise spatial vectorization of substituents. This whitepaper details the physicochemical properties, mechanistic advantages, and validated laboratory workflows for handling and integrating this critical building block into drug discovery pipelines, particularly in the development of antibacterial quinolones[1] and modern oncology therapeutics.

Physicochemical Profiling & Structural Analysis

The utility of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane stems from its[2.2.1] bridged bicyclic system. However, the free base of this diamine is highly hygroscopic and susceptible to rapid oxidative degradation upon exposure to ambient air. To ensure long-term bench stability and precise stoichiometric control during downstream API coupling, it is strictly isolated and utilized as a dihydrochloride salt [2].

Core Quantitative Data

Below is a structured summary of the compound's validated physicochemical properties:

PropertyValue
Chemical Name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
CAS Number 89487-38-7 (Also referenced broadly as 5260-20-8[])
Molecular Formula C₅H₁₂Cl₂N₂[2]
Molecular Weight 171.07 g/mol []
Appearance White to yellow solid
Purity Standard ≥95% (Commercial standard)
Solubility Highly soluble in Water and DMSO; Insoluble in non-polar organics
InChIKey PIDOCGDMKRSJMT-UHFFFAOYSA-N[2]
SMILES C1C2CNC1CN2.Cl.Cl[2]

Mechanistic Advantages in Medicinal Chemistry

The incorporation of this specific (1S,4S) enantiomer into a drug candidate is rarely arbitrary; it is a calculated structural intervention designed to solve specific pharmacological bottlenecks.

  • Reduced Conformational Entropy: Unlike flexible piperazine rings, the [2.2.1] bridged system locks the nitrogen atoms into a rigid spatial orientation. When the drug binds to its target (e.g., DNA gyrase in quinolone antibiotics[1]), the entropic penalty of binding is significantly minimized, directly enhancing target affinity.

  • Tuned Basicity and pKa: The bridged architecture alters the electron distribution around the nitrogen heteroatoms[2]. This tuned basicity improves the molecule's solubility at physiological pH, enhancing membrane permeability and optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The steric bulk and lack of easily accessible C-H bonds adjacent to the amines make the [2.2.1] system highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the drug's half-life.

Mechanism A Bridged Bicyclic Scaffold [2.2.1] Heptane System B Reduced Conformational Entropy A->B C Tuned pKa & Increased Basicity A->C D Enhanced Target Affinity (e.g., DNA Gyrase) B->D E Metabolic Stability (CYP450 Resistance) C->E F Optimized ADME Profile & Clinical Efficacy D->F E->F

Mechanistic impact of the rigid [2.2.1] bicyclic scaffold on target affinity.

Experimental Workflows: Synthesis & Validation

In early-stage development, researchers typically source the Boc-protected precursor, (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS 113451-59-5)[4], and deprotect it in-house immediately prior to coupling. The following protocol outlines the optimal methodology for this conversion.

Protocol: Acid-Mediated Deprotection and Salt Isolation

Objective: To quantitatively cleave the tert-butyloxycarbonyl (Boc) group and isolate the highly pure dihydrochloride salt.

  • Step 1: Solubilization. Dissolve 10 mmol of the Boc-protected precursor in 15 mL of anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

    • Causality: Dioxane is specifically selected as the solvent because it efficiently solvates the starting material but acts as a strong anti-solvent for the resulting highly polar dihydrochloride product. This drives the reaction to completion via Le Chatelier’s principle as the product precipitates.

  • Step 2: Acidic Cleavage. Chill the reaction vessel to 0°C. Dropwise, add 10 mL of 4M HCl in dioxane. Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

    • Causality: Controlling the temperature at 0°C during the exothermic addition prevents unwanted ring-opening or degradation side reactions that can occur under harsh, uncontrolled acidic conditions.

  • Step 3: Precipitation and Isolation. Add 20 mL of anhydrous diethyl ether to the mixture to force complete precipitation. Filter the resulting white solid under a vacuum using a glass frit. Wash the filter cake twice with 10 mL of cold diethyl ether.

    • Causality: Diethyl ether effectively washes away residual dioxane and the cleaved tert-butyl alcohol/isobutylene byproducts without dissolving the target salt.

  • Step 4: Vacuum Drying. Dry the solid in a vacuum desiccator over P₂O₅ for a minimum of 12 hours.

    • Causality: Because the dihydrochloride salt is inherently hygroscopic, thorough vacuum drying prevents atmospheric water absorption, which would otherwise skew stoichiometric calculations in subsequent API synthesis steps.

Self-Validating Analytical System

This protocol validates its own success through both visual and analytical checkpoints. The complete precipitation of a free-flowing white solid in Step 3 serves as the primary visual indicator of successful salt formation.

To quantitatively validate structural integrity, perform ¹H NMR (D₂O, 400 MHz). The complete absence of a large singlet at ~1.4 ppm confirms the total removal of the tert-butyl group. Furthermore, LC-MS (ESI+) analysis should reveal a mass-to-charge ratio (m/z) of 99.1, corresponding to the free base [M+H]⁺.

SynthesisWorkflow A Starting Material (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane B Solubilization (Anhydrous 1,4-Dioxane, N2 Atm) A->B C Acidic Cleavage (4M HCl in Dioxane, 0°C to RT) B->C D Precipitation & Filtration (Diethyl Ether Anti-solvent) C->D E Vacuum Drying (Desiccator over P2O5) D->E F Final Product (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane 2HCl E->F

Workflow for the acid-mediated deprotection and isolation of the dihydrochloride salt.

Storage, Handling, and Safety

Maintaining the integrity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride requires strict adherence to environmental controls.

  • Storage: The compound must be kept in a tightly closed container in a dry, well-ventilated area. It is highly recommended to store the sealed container at 2-8°C to prevent any moisture ingress or thermal degradation over time.

  • Safety Protocols: The compound is classified as a skin and eye irritant. Personnel must wear protective gloves, protective clothing, and eye/face protection (P280). In the event of skin contact, the affected area must be washed with plenty of soap and water (P302+P352). Contaminated clothing should be removed and washed before reuse (P362).

References

  • Title: US4775668A - Substituted bridged-diazabicycloalkyl quinolone carboxylic acids and anti-bacterial use thereof Source: Google Patents URL
  • Title: 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride | C5H12Cl2N2 | CID 67696715 Source: PubChem URL: [Link]

  • Title: tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | CAS 113451-59-5 Source: ChemBK URL: [Link]

Sources

Foundational

Advanced Chemical Safety and Handling Whitepaper: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride in Drug Development

Executive Summary: The Structural Advantage in Medicinal Chemistry The transition from flexible aliphatic chains to conformationally restricted scaffolds is a cornerstone of modern drug discovery. (1S,4S)-2,5-Diazabicycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage in Medicinal Chemistry

The transition from flexible aliphatic chains to conformationally restricted scaffolds is a cornerstone of modern drug discovery. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) has emerged as a privileged, rigid bicyclic diamine that serves as a conformationally constrained counterpart to piperazine[1]. By locking the diamine into a specific three-dimensional architecture, 2,5-DBH minimizes entropic penalties upon target binding, thereby improving pharmacological profiles and target engagement across oncology and neurological applications[2].

For example, 2,5-DBH has been successfully utilized in the multicomponent synthesis of novel dithiocarbamates, acting as potent, apoptosis-inducing antitumor agents that bypass inflammatory necrotic pathways[3]. However, the free base of 2,5-DBH is prone to rapid oxidation and moisture absorption. To stabilize the scaffold for commercial transport and benchtop synthesis, it is synthesized as a dihydrochloride salt (CAS No. 5260-20-8)[4]. This whitepaper transcends standard Safety Data Sheet (SDS) templates, providing researchers with a mechanistic guide to the physicochemical profiling, toxicology, and self-validating handling protocols required for this critical pharmaceutical intermediate.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of (1S,4S)-2,5-DBH dihydrochloride is essential for predicting its behavior in both synthetic workflows and accidental exposure scenarios. The compound presents as a white to slightly beige powder[5].

PropertyQuantitative ValueCausality / Experimental Relevance
Chemical Name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochlorideThe [2.2.1] bridged system restricts conformational flexibility, acting as a rigid piperazine homolog[1].
CAS Number 5260-20-8Unique identifier for the stabilized dihydrochloride salt form[4].
Molecular Formula C₅H₁₂Cl₂N₂Represents the free base (C₅H₁₀N₂) complexed with two equivalents of HCl.
Molecular Weight 171.07 g/mol Crucial for exact stoichiometric calculations in cross-coupling reactions[4].
Purity Threshold ≥ 95%Minimum viable purity for use as an active pharmaceutical intermediate[4],[5].
Storage Conditions 2-8°C, Inert AtmosphereLow temperatures and desiccation prevent the hygroscopic salt from absorbing atmospheric moisture[5].

Mechanistic Toxicology & Hazard Identification

Standard SDS classifications label this compound as causing Skin Irritation (H315) and Serious Eye Irritation (H319) . However, effective safety protocols require understanding the causality behind these hazards:

  • Localized pH Depression: The hazards do not stem primarily from the diamine core, but from the dihydrochloride salt. When airborne dust settles on sweat-covered skin or the mucous membranes of the eyes, the salt undergoes rapid dissolution and partial hydrolysis. This creates a localized acidic microenvironment (pH < 4) that denatures epidermal proteins and disrupts the lipid bilayer of the cornea,[6].

  • Nucleophilic Disruption: If the localized pH is neutralized by physiological buffers, the exposed secondary amines of the rigid bicyclic core can act as potent nucleophiles, potentially interacting with cellular electrophiles and causing prolonged irritation.

Mitigation via PPE: Standard nitrile gloves and safety goggles are insufficient if dust generation is not controlled. Handling must occur under local exhaust ventilation to prevent the aerosolization of micro-crystals.

Self-Validating Experimental Protocol: Handling & Analytical Verification

Because (1S,4S)-2,5-DBH dihydrochloride is highly hygroscopic, standard handling often leads to an unnoticed change in the effective molarity of the solid due to water weight. This causes stoichiometric imbalances in sensitive multicomponent reactions[3]. The following protocol is designed as a self-validating system to ensure reagent integrity.

Step-by-Step Handling and Verification Methodology
  • Inert Receiving: Upon receipt, immediately transfer the sealed vial into a glovebox purged with argon or dry nitrogen. Do not open the vial in ambient air.

  • Desiccated Aliquoting: Weigh the required mass using an analytical balance inside the glovebox. Store the master vial at 2-8°C in a secondary container filled with anhydrous calcium sulfate (Drierite)[5].

  • Self-Validating NMR Dosimetry: Before executing a synthetic step, dissolve a 5 mg aliquot in anhydrous DMSO-d₆ and run a baseline ¹H-NMR spectrum.

    • Validation Check: Monitor the integration of the water peak (approx. 3.33 ppm in DMSO-d₆). This peak acts as an internal moisture dosimeter. If the integration of the water peak expands relative to the bicyclic core protons (e.g., the bridgehead protons), the storage protocol has been compromised.

  • Corrective Action: If the moisture threshold is exceeded, the batch must be dried under high vacuum (Schlenk line) at 40°C for 12 hours prior to use in synthesis.

Protocol Receive Receive Compound (Inert Atmosphere) Store Store at 2-8°C (Desiccated) Receive->Store Glovebox Transfer to Glovebox (Argon/Nitrogen) Store->Glovebox Weigh Weighing & Aliquoting Glovebox->Weigh Verify Analytical Verification (1H-NMR in DMSO-d6) Weigh->Verify Proceed Proceed to Synthesis (e.g., Dithiocarbamates) Verify->Proceed H2O peak stable Reject Reject/Dry under Vacuum (Water peak > threshold) Verify->Reject H2O peak expanded Reject->Store Re-verify

Self-validating handling and analytical verification workflow for chiral bicyclic diamines.

Emergency Response & Spill Mitigation Workflow

In the event of an accidental release, standard sweeping will aerosolize the irritating dihydrochloride dust, leading to severe inhalation hazards[6].

Step-by-Step Spill Mitigation
  • Evacuation and PPE: Evacuate the immediate area. Responders must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles.

  • Ventilation: Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity to capture airborne micro-crystals.

  • Containment (No Neutralization): Do not attempt to neutralize the spill with strong bases (e.g., NaOH). The exothermic neutralization of the dihydrochloride salt will rapidly volatilize the free diamine base, converting a localized solid hazard into a highly toxic inhalation hazard.

  • Absorption: Cover the spill with an inert, slightly damp absorbent material (e.g., sand or vermiculite lightly misted with water to prevent dust formation)[4].

  • First Aid Causality: If eye contact occurs, standard guidelines dictate rinsing for 15 minutes[6]. The causality behind this prolonged duration is the slow dissolution rate of the crystalline salt in tear fluid. Brief rinsing leaves undissolved micro-crystals lodged in the conjunctival fornix, which will continue to elute HCl and cause delayed, irreversible corneal damage. Immediate, sustained mechanical flushing is non-negotiable.

Workflow Start Spill Detected: (1S,4S)-2,5-DBH·2HCl Assess Assess Scale & PPE (Nitrile, Goggles, Respirator) Start->Assess Vent Ensure Local Exhaust Ventilation is Active Assess->Vent Contain Contain Spill (Avoid Dust Formation) Vent->Contain Absorb Dampen & Absorb (Inert Absorbent) Contain->Absorb Dispose Dispose as Hazardous Waste Absorb->Dispose

Emergency spill mitigation and exposure response workflow for 2,5-DBH dihydrochloride.

References

  • CAS No. 5260-20-8 Specifications - Ambeed.com | Source: ambeed.com | URL: 4

  • SAFETY DATA SHEET - Tokyo Chemical Industry | Source: tcichemicals.com | URL: Link

  • 113451-59-5 | CAS DataBase - ChemicalBook | Source: chemicalbook.com | URL: 5

  • SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 6

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC | Source: nih.gov | URL: 1

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing | Source: rsc.org | URL: 2

  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity... - Taylor & Francis | Source: tandfonline.com | URL: 3

Sources

Exploratory

Structural conformation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives

An In-Depth Technical Guide to the Structural Conformation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Derivatives Abstract The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has emerged as a cornerstone in mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Conformation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Derivatives

Abstract

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has emerged as a cornerstone in modern medicinal chemistry, valued for its conformational rigidity and stereochemically defined three-dimensional architecture.[1][2] As a constrained analog of piperazine, it offers a robust platform for designing novel therapeutics with improved target engagement and pharmacological profiles.[1][2][3] This guide provides a comprehensive analysis of the structural conformation of the 2,5-DBH core and its derivatives. We will explore the fundamental geometry of the bicyclic system, detail the advanced analytical techniques used for its characterization, and examine how substituent modifications influence its conformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural attributes of the 2,5-DBH scaffold in their work.

The Bicyclo[2.2.1]heptane Framework: A Foundation of Rigidity

The conformational properties of 2,5-DBH are best understood by first examining its parent hydrocarbon, bicyclo[2.2.1]heptane, commonly known as norbornane. This bridged bicyclic system is characterized by a conformationally locked boat-like structure.[4] Unlike monocyclic systems such as cyclohexane, which can undergo ring-flipping between chair and boat conformations, the methylene bridge (C7) in norbornane prevents such inversions. This inherent rigidity is the primary reason for its utility as a chemical scaffold, as it reduces the entropic penalty upon binding to a biological target.

The structure features two bridgehead carbons (C1 and C4) connected by three bridges of two, two, and one carbon atom(s).[4] This arrangement creates a strained yet stable framework that pre-organizes substituents into well-defined spatial orientations.

Core Conformation of the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Scaffold

The introduction of nitrogen atoms at positions 2 and 5 creates the 2,5-DBH scaffold. This modification retains the fundamental rigidity of the norbornane core but introduces new structural and electronic features. The 2,5-DBH system is a conformationally constrained counterpart of piperazine, locking the six-membered ring into a distorted boat geometry, in contrast to the flexible chair conformation favored by piperazine.[1][3][5][6]

The first definitive structural characterization of the unsubstituted parent ring was reported by Britvin et al. in 2017 through X-ray crystallography of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.[1][5][6] This analysis provided unequivocal evidence of the distorted boat conformation in the solid state.

Caption: The rigid, distorted boat conformation of the 2,5-DBH core.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the conformation of 2,5-DBH derivatives.

X-ray Crystallography

X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state. It is the gold standard for determining bond lengths, bond angles, and torsional angles, confirming the absolute configuration of chiral centers. The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide revealed two crystallographically independent, diprotonated cages linked by a complex network of N—H⋯Br hydrogen bonds.[5][6]

Structural Parameter Molecule 1 (Å or °) Molecule 2 (Å or °)
C1—N2 Bond Length1.505 (5)1.506 (5)
N2—C3 Bond Length1.493 (5)1.495 (5)
C3—C4 Bond Length1.531 (6)1.531 (6)
C1—C7—C4 Angle94.4 (3)94.3 (3)
C1—N2—C3 Angle104.3 (3)104.4 (3)
Data derived from the crystallographic information file of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.[5][6]
NMR Spectroscopy

While X-ray crystallography is powerful, it describes the solid state. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the conformation and dynamics of molecules in solution, which is more biologically relevant.[7]

Key NMR parameters for conformational analysis include:

  • Chemical Shifts (δ): The electronic environment of a nucleus determines its chemical shift. Protons in different spatial orientations (e.g., endo vs. exo) will have distinct chemical shifts.

  • Scalar Coupling Constants (J-coupling): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. This is invaluable for defining the puckering of the rings.

  • Nuclear Overhauser Effect (NOE): NOE correlations arise between protons that are close in space (< 5 Å), regardless of whether they are bonded. NOESY experiments are critical for determining the relative orientation of substituents.[8]

Protocol: General Workflow for NMR Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 2,5-DBH derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • 1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum to identify all proton signals and their multiplicities.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton scalar coupling networks and confirm assignments.

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations. For molecules of this size, ROESY can be more reliable.

  • Data Analysis:

    • Assign all proton signals using COSY data.

    • Measure key coupling constants from the 1D spectrum to determine dihedral angles.

    • Analyze NOESY/ROESY cross-peaks to establish spatial proximities and confirm the stereochemical orientation of substituents.

    • Integrate data to build a 3D model of the dominant solution-state conformation.

Computational Modeling

Quantum-chemical calculations, particularly Density Functional Theory (DFT), complement experimental data by providing insights into the relative energies of different possible conformers and the energy barriers for interconversion.[9][10] These methods can be used to:

  • Predict the most stable conformation of a novel derivative.

  • Calculate theoretical NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.

  • Analyze stereoelectronic interactions, such as hyperconjugation or intramolecular hydrogen bonding, that may influence conformational preference.[9]

cluster_synthesis Synthesis & Purification cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Modeling Synth Synthesize Derivative Purify Purify Compound Synth->Purify NMR NMR Spectroscopy (1D ¹H, COSY, NOESY) Purify->NMR Xray X-ray Crystallography (if crystal) Purify->Xray DFT DFT Calculations (Geometry Optimization) Purify->DFT Integrate Integrate Data NMR->Integrate Xray->Integrate NMREnergy Energy & NMR Prediction DFT->NMREnergy NMREnergy->Integrate Model Propose 3D Conformation Integrate->Model

Caption: Workflow for the comprehensive conformational analysis of 2,5-DBH derivatives.

Influence of Substituents on Conformation

While the core 2,5-DBH scaffold is rigid, the introduction of substituents, particularly on the nitrogen atoms, can subtly influence the ring conformation and, more significantly, dictate the molecule's overall shape and electronic properties.

  • N-Substitution: The nitrogen atoms are common points for derivatization. Large, bulky protecting groups like tert-butyloxycarbonyl (Boc) or benzyl groups can introduce steric hindrance that may slightly alter bond angles but generally do not disrupt the fundamental boat conformation.[11][12] The primary effect of N-substitution is to project functional groups into specific vectors of 3D space, which is critical for probing interactions with biological targets.

  • C-Substitution: C-substituted derivatives are less common but have been synthesized using strategies like directed metalation.[12][13][14] Substitution at C3, C6, or C7 can introduce significant steric interactions that influence the stability of the scaffold and its derivatives. For instance, substituents at the C7 methylene bridge can be oriented syn (towards the nitrogen-containing ring) or anti (away from it), leading to distinct isomers with different properties.

Application in Drug Design: The Power of a Rigid Scaffold

The well-defined and rigid conformation of the 2,5-DBH scaffold is its most valuable asset in drug discovery.[1][2]

  • Reduced Conformational Entropy: Flexible molecules must adopt a specific, often high-energy, conformation to bind to a receptor, which is entropically unfavorable. By using a rigid scaffold like 2,5-DBH, the molecule is "pre-organized" in a defined shape, reducing the entropic penalty of binding and potentially leading to higher affinity.

  • Improved Selectivity: The precise spatial arrangement of functional groups on the 2,5-DBH core can lead to highly specific interactions with a target protein, minimizing off-target effects. This has been exploited to develop selective kinase inhibitors.[3]

  • Vectorial Exploration of Chemical Space: The bicyclic framework serves as a rigid hub from which substituents can be projected in precise vectors. This allows medicinal chemists to systematically explore the binding pocket of a target protein to optimize interactions.

This scaffold has been successfully incorporated into a wide range of biologically active agents, including antitumor, antimicrobial, and central nervous system-targeted compounds.[1][15][16][17]

cluster_piperazine Flexible Ligand (Piperazine) cluster_dbh Rigid Ligand (2,5-DBH) p1 Chair Conformer p2 Boat Conformer p1->p2 High Energy Barrier Receptor1 Receptor Binding Site Unfavorable Binding (High ΔS) p1->Receptor1:f0 High Entropic Cost p3 Twist-Boat Conformer p2->p3 Low Energy Barrier p2->Receptor1:f0 High Entropic Cost p3->Receptor1:f0 High Entropic Cost d1 Locked Boat Conformation Receptor2 Receptor Binding Site Favorable Binding (Low ΔS) d1->Receptor2:f0 Low Entropic Cost

Caption: 2,5-DBH's rigid structure minimizes the entropic penalty upon receptor binding.

Conclusion

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry due to its conformationally rigid, distorted boat geometry. This inherent rigidity, confirmed by X-ray crystallography and studied in solution by NMR spectroscopy and computational methods, provides a robust platform for the design of potent and selective therapeutic agents. By understanding and leveraging the specific conformational features of this core, drug development professionals can rationally design novel molecules with optimized pharmacodynamic and pharmacokinetic properties, continuing to unlock the vast therapeutic potential of this remarkable scaffold.

References

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry.
  • Laskar, P., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.
  • Unknown Author. Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin-Madison, Department of Chemistry.
  • Fiveable. Bicyclo[2.2.1]heptane: Organic Chemistry Study Guide. Fiveable.
  • Melgar-Fernández, R., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis.
  • Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.
  • Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy.
  • Britvin, S. N., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.
  • Britvin, S. N., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.
  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.
  • Cormanich, R., et al. (2012). Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols. Beilstein Journal of Organic Chemistry.
  • Apicule. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5)
  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.
  • Soderberg, T. (2023). 4.9 Conformations of Polycyclic Molecules. OpenStax.
  • Laskar, P., et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.
  • Adam, W., et al. (2005). Novel substituent effects on the thermal denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives, stepwise versus concerted. PubMed.
  • Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.
  • Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis.
  • Jordis, U., et al. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. RSC Publishing.
  • PubChem. (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.
  • Maverick, E. F., et al. (2003). Syntheses, Conformations, and Basicities of Bicyclic Triamines. Journal of the American Chemical Society.
  • Rittner, R. (2004).
  • Kozytskyi, A. V., & Bondarenko, A. V. Bridged bicyclic molecule NMR challenge. Enamine.
  • Laskar, P., et al. (2018). Identification of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene hybrid as potent antiproliferative and apoptotic inducing agent against cervical cancer cell lines. PubMed.
  • Murineddu, G., et al. (2012). Synthesis of biologically active bridged diazabicycloheptanes. PubMed.

Sources

Foundational

The Role of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane in Chiral Drug Discovery: A Technical Guide

Executive Summary: The quest for stereochemically pure pharmaceuticals is a cornerstone of modern drug development. Chiral scaffolds that can impart rigid conformational control and present functional groups in a precise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The quest for stereochemically pure pharmaceuticals is a cornerstone of modern drug development. Chiral scaffolds that can impart rigid conformational control and present functional groups in a precise three-dimensional arrangement are invaluable assets. Among these, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane ((1S,4S)-2,5-DBH) has emerged as a "privileged scaffold" due to its unique C2-symmetric, conformationally constrained structure. This technical guide provides an in-depth analysis of the synthesis, applications, and mechanistic underpinnings of (1S,4S)-2,5-DBH, highlighting its pivotal role as a chiral ligand, auxiliary, and core structural motif in the discovery of novel therapeutics.

The Architectural Advantage: Why (1S,4S)-2,5-DBH is a Privileged Scaffold

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane is a rigid bicyclic diamine, effectively a constrained analogue of piperazine.[1][2] Its defining feature is a distorted boat conformation which locks the relative orientation of the two nitrogen atoms and the ethylene bridge.[1][3] This rigidity is paramount in drug design for several reasons:

  • Reduced Conformational Entropy: Upon binding to a biological target, the scaffold's pre-organized structure minimizes the entropic penalty, potentially leading to higher binding affinities.

  • Precise Vectorial Display: The fixed geometry allows for the precise positioning of substituents on the nitrogen atoms, enabling optimized interactions with specific pockets or residues within a target protein.[4]

  • Improved Pharmacokinetic Properties: The introduction of this compact, three-dimensional scaffold can enhance properties like metabolic stability and aqueous solubility compared to more flexible or planar structures.[5]

  • Chiral Integrity: The inherent C2 symmetry and stereochemical stability make it an excellent starting point for building complex chiral molecules, serving as a powerful tool for controlling stereochemistry during synthesis.

These features have led to its incorporation into a wide array of biologically active molecules targeting conditions from neurological disorders to cancer.[1][4][5]

Synthesis: Accessing the Chiral Core

The most prevalent and efficient route to enantiomerically pure (1S,4S)-2,5-DBH utilizes the chiral pool, starting from readily available (S)-trans-4-hydroxy-L-proline.[1][2] This approach ensures the final product's absolute stereochemistry.

Generalized Synthetic Workflow

The synthesis involves a multi-step sequence that transforms the five-membered proline ring into the bicyclic heptane system. While several variations exist, a common pathway involves the initial protection of the amine and carboxylic acid, followed by activation of the hydroxyl group and an intramolecular cyclization.[1][6]

G cluster_0 Key Transformation Stages A 1. Starting Material (S)-trans-4-hydroxy-L-proline B 2. Protection & Activation (e.g., Tosylation, Mesylation) A->B Protection of N, COOH Activation of OH C 3. Ring Formation Intramolecular Cyclization B->C Base-mediated cyclization D 4. Reduction & Deprotection C->D e.g., LiAlH4 or H2/Pd E 5. Final Product (1S,4S)-2,5-DBH D->E Removal of protecting groups

Caption: Generalized synthetic workflow for (1S,4S)-2,5-DBH from hydroxyproline.

Example Experimental Protocol: Gram-Scale Synthesis

A practical, gram-scale synthesis has been developed to improve access to this key intermediate.[1] The following protocol is adapted from published literature.

Protocol: Synthesis of (1S,4S)-2,5-DBH from L-4-Hydroxyproline

  • Esterification: L-4-hydroxyproline (1.0 eq) is esterified (e.g., with SOCl2 in MeOH) to protect the carboxylic acid.

  • Boc Protection: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O.

  • Chemoselective Reduction: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like LiBH4.

  • Selective Tosylation: The primary hydroxyl group is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.

  • Azide Displacement: The tosylate is displaced with an azide nucleophile (e.g., NaN3) via an SN2 reaction.

  • Reductive Cyclization: The azide is reduced (e.g., by hydrogenation) to a primary amine, which undergoes spontaneous intramolecular cyclization to form the bicyclic core.

  • Deprotection: The Boc and any other protecting groups are removed under acidic conditions to yield the final (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, often isolated as a dihydrobromide or dihydrochloride salt.[1]

Causality Insight: The choice of orthogonal protecting groups (e.g., Boc for the amine and a methyl ester for the acid) is critical. It allows for the selective deprotection and reaction at different sites of the molecule throughout the synthesis. The tosylation of the primary alcohol is more facile than the secondary alcohol, driving the regioselectivity required for the correct cyclization.

Core Applications in Asymmetric Synthesis

The utility of (1S,4S)-2,5-DBH extends beyond its role as a structural scaffold. Its C2-symmetric diamine structure makes it an exceptional chiral ligand for metal-catalyzed asymmetric reactions and a reliable chiral auxiliary.

As a Chiral Ligand in Transition Metal Catalysis

When complexed with transition metals like copper, zinc, or rhodium, derivatives of (1S,4S)-2,5-DBH can form highly effective and stereoselective catalysts.[7] The rigid backbone creates a well-defined chiral pocket around the metal center, which dictates the facial selectivity of substrate approach.

A key application is the enantioselective addition of diethylzinc to aldehydes.[7][8]

G cluster_0 Asymmetric Addition of Diethylzinc to Aldehydes Reactants Benzaldehyde + Diethylzinc (PhCHO + Et2Zn) Catalyst Catalyst (1S,4S)-2,5-DBH Derivative (Ligand) Zn(II) Reactants->Catalyst Coordination Product Product (S)-1-Phenyl-1-propanol High Enantiomeric Excess Catalyst->Product Stereoselective Ethyl Transfer

Caption: Workflow for asymmetric ethylation using a (1S,4S)-2,5-DBH-based catalyst.

Data Presentation: Performance in Asymmetric Additions

Ligand DerivativeReactionEnantiomeric Excess (ee)YieldReference
N,N'-bis(2-pyridylmethyl)Diethylzinc to BenzaldehydeUp to 92%Moderate[7]
N,N'-bis(2-benzimidazolylmethyl)Diethylzinc to BenzaldehydeUp to 78%Moderate[8]
C-substituted derivativesDiethylzinc to BenzaldehydeUp to 78%Moderate[9]

Mechanistic Insight: The two nitrogen atoms of the DBH ligand chelate to the zinc metal center. This complex then coordinates with the aldehyde's carbonyl oxygen. The rigid, chiral environment created by the ligand forces the diethylzinc to deliver an ethyl group to one specific face (Re or Si) of the aldehyde, resulting in the preferential formation of one enantiomer of the resulting alcohol.[8]

As an Organocatalyst

The diamine structure of (1S,4S)-2,5-DBH also allows it to function as a chiral base or Brønsted acid catalyst in organocatalytic reactions. A notable example is its application in the multicomponent Biginelli reaction to produce chiral dihydropyrimidinones (DHPMs), which are heterocyclic compounds with significant biological activity.[10][11] In this reaction, the DBH derivative acts as a chiral Brønsted acid to activate the aldehyde and imine intermediates, inducing moderate enantioselectivity.[10][11]

A Privileged Scaffold in Medicinal Chemistry

The true value of (1S,4S)-2,5-DBH is most evident when it is incorporated as the core scaffold of a drug molecule. Its rigid structure serves as a bioisostere for piperazine and other cyclic amines, often improving potency and selectivity.[1][2]

Case Study: Varenicline (Chantix®)

Perhaps the most prominent example of a drug built upon a related diazabicyclic scaffold is Varenicline, a smoking cessation aid.[12][13] While Varenicline itself does not use the (1S,4S)-2,5-DBH core, its synthesis and mechanism highlight the value of such rigid, bridged systems. The core structure of Varenicline is 6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][14]benzazepine.[13] The synthesis of this complex molecule involves the creation of a key bicyclic intermediate which establishes the rigid framework necessary for biological activity.[12][13]

The rigid scaffold of Varenicline is crucial for its function as a partial agonist of the α4β2 nicotinic acetylcholine receptor.[13] It orients the key pharmacophoric elements—the pyrazine ring and the basic nitrogen—in the correct spatial arrangement to bind to the receptor with high affinity, mimicking the binding of nicotine while providing only partial stimulation, which helps to alleviate withdrawal symptoms.

Broader Therapeutic Applications

Derivatives of (1S,4S)-2,5-DBH have been explored for a multitude of therapeutic targets:

  • α7 Neuronal Nicotinic Receptor (NNR) Ligands: SAR studies have shown that biaryl substituted 2,5-DBH derivatives are potent α7 NNR agonists, which are targets for cognitive disorders.[15]

  • CCR2 Antagonists: The scaffold is used in the development of antagonists for the C-C chemokine receptor type 2, a target for inflammatory diseases.

  • B-Raf Inhibitors: It serves as a core in the design of inhibitors for the B-Raf kinase, a key target in melanoma.[16]

  • Anticancer Agents: Novel dithiocarbamate derivatives have been synthesized and shown to induce apoptosis in cancer cell lines without causing necrosis, indicating potential as selective antitumor agents.[14][17]

Conclusion and Future Outlook

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane is more than just a chiral building block; it is a powerful design element in modern drug discovery. Its conformational rigidity, C2 symmetry, and synthetic accessibility from the chiral pool provide a robust platform for creating novel chemical entities with precisely controlled three-dimensional structures. From asymmetric catalysis to its role as a core scaffold in drugs targeting a host of diseases, the utility of (1S,4S)-2,5-DBH is well-established and continues to expand. Future research will likely focus on developing more efficient and scalable synthetic routes, exploring new derivatization strategies to access novel chemical space, and applying this versatile scaffold to an even broader range of challenging biological targets.

References

  • Ansari, M. A. et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link][1][2][4]

  • Melgar-Fernández, R. et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry. [Link][7]

  • Bandyopadhyay, S. et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][14]

  • Beinat, C. et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters. [Link][6]

  • González-Olvera, R. et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC. [Link][10]

  • Digital Collections. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. [Link]

  • Ansari, M. A. et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]

  • Paill, W. et al. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications. [Link][8]

  • Bandyopadhyay, S. et al. (2017). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity. PubMed. [Link][17]

  • Ansari, M. A. et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]

  • Apicule. (Product Information) (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. [Link][16]

  • Cui, B. et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]

  • Paill, W. et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link][9]

  • Ansari, M. A. et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. ResearchGate. [Link][5]

  • Maljevic, G. et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. PubMed. [Link][15]

  • Coppi, G. et al. (2009). Process for preparing varenicline and intermediates for use therein. Google Patents. [13]

  • WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • Justia Patents. (2023). Varenicline compound and process of manufacture thereof. [Link]

  • Britvin, S. N. et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. ResearchGate. [Link][3]

  • Chen, Z. & Trudell, M. L. (1996). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews. [Link]

  • Paill, W. et al. (2000). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. RSC Publishing. [Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

For Immediate Release This technical guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of the molecular weight and exact mass of (1S,4S)-2,5-Diazabicyclo[2.2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of the molecular weight and exact mass of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride. This bicyclic diamine is a valuable scaffold in medicinal chemistry, recognized for its rigid structure that offers a conformationally constrained alternative to piperazine.[1] Understanding its precise mass characteristics is fundamental for accurate compound identification, quantification, and interpretation of analytical data.

Chemical Identity and Physicochemical Properties

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is the hydrochloride salt of the chiral bicyclic diamine. The addition of two equivalents of hydrochloric acid protonates the two nitrogen atoms within the bicyclic system, enhancing the compound's solubility in aqueous media.

A summary of its key chemical identifiers is presented in Table 1.

IdentifierValueSource
IUPAC Name (1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrochlorideBOC Sciences[]
CAS Number 5260-20-8BOC Sciences[]
Molecular Formula C₅H₁₂Cl₂N₂PubChem[3]
Canonical SMILES C1C2CNC1CN2.Cl.ClBOC Sciences[]
InChI InChI=1S/C5H10N2.2ClH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1HBOC Sciences[]

Differentiating Molecular Weight and Exact Mass

In the context of chemical analysis, particularly mass spectrometry, it is crucial to distinguish between molecular weight and exact mass.

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is typically used in stoichiometric calculations for bulk quantities of material.

  • Exact Mass (or Monoisotopic Mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ³⁵Cl). This is the value that is experimentally determined by high-resolution mass spectrometry and is critical for elemental composition determination.

For (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, these values are:

Mass TypeValue (Da)Source
Molecular Weight 171.07PubChem[3]
Exact Mass 170.0377538PubChem[3]

The stereochemistry of the molecule, in this case (1S,4S), does not influence its molecular weight or exact mass.

Structural Representation

The rigid, bicyclic structure of this compound is a key feature, imparting unique conformational properties.

G cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Processing A Dissolve Sample in Methanol/Water B Direct Infusion into ESI Source A->B C Formation of Protonated Ions [M+H]⁺ B->C D Analysis by HRMS (Orbitrap/TOF) C->D E Determine Experimental Exact Mass D->E F Compare with Theoretical Exact Mass E->F

Caption: Workflow for the experimental determination of exact mass by ESI-HRMS.

Conclusion

A precise understanding and differentiation of molecular weight and exact mass are paramount for scientists engaged in drug discovery and development. For (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, the molecular weight of 171.07 Da is essential for gravimetric and stoichiometric purposes, while its exact mass of 170.0377538 Da is the key parameter for its unambiguous identification and characterization by high-resolution mass spectrometry. The methodologies outlined in this guide provide a framework for the accurate analytical assessment of this and similar chemical entities.

References

  • Ambast, P. K., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Center for Biotechnology Information. [Link]

  • PubChem. 2,5-Diazabicyclo[2.2.1]heptane dihydrochloride. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride: A Detailed Protocol and Application Guide

Introduction: The Significance of a Rigid Scaffold In the landscape of medicinal chemistry and drug development, the conformational rigidity of a molecular scaffold can be a decisive factor in achieving high affinity and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Rigid Scaffold

In the landscape of medicinal chemistry and drug development, the conformational rigidity of a molecular scaffold can be a decisive factor in achieving high affinity and selectivity for a biological target. The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH) core, a conformationally constrained analog of piperazine, has emerged as a privileged structure. Its rigid, three-dimensional architecture provides a unique platform for the spatial presentation of pharmacophoric elements, making it an increasingly valuable building block in the design of novel therapeutics across a range of disease areas, including oncology and neurological disorders.

This application note provides a comprehensive and practical guide to the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, a stable and readily handleable form of the parent diamine. The protocol detailed herein is based on an efficient and scalable route commencing from the readily available and chiral starting material, L-4-hydroxyproline. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key transformations, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Synthetic Strategy: A Multi-Step Transformation

The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride from L-4-hydroxyproline involves a sequence of well-established chemical transformations. The overall strategy is to first modify the functional groups of the starting material to set the stage for the crucial bicyclization step. This involves protection of the secondary amine, reduction of the carboxylic acid to a diol, and selective activation of the primary hydroxyl group. A key intramolecular cyclization is then effected to construct the bicyclic core, followed by deprotection and salt formation to yield the final product.

The following diagram provides a high-level overview of the synthetic workflow:

Synthesis_Workflow cluster_0 A L-4-Hydroxyproline B Esterification & N-Boc Protection A->B 1. HCl, MeOH 2. Boc₂O C Reduction to Diol B->C LiBH₄ D Selective Mesylation C->D MsCl, Et₃N E Azide Formation D->E NaN₃ F Staudinger Reduction & Cyclization E->F PPh₃, H₂O G Deprotection F->G HCl/Dioxane H Salt Formation G->H I (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride G->I Final Product

Caption: Overall workflow for the synthesis of the target compound.

Materials and Methods

Materials

All reagents should be of analytical grade and used as received unless otherwise noted.

ReagentSupplierGrade
L-4-HydroxyprolineSigma-Aldrich≥99%
Thionyl chlorideSigma-Aldrich≥99.5%
MethanolFisher ScientificAnhydrous
Di-tert-butyl dicarbonate (Boc₂O)Acros Organics97%
Sodium bicarbonateFisher ScientificACS Grade
Dichloromethane (DCM)Fisher ScientificAnhydrous
Lithium borohydride (LiBH₄)Sigma-Aldrich2.0 M in THF
Tetrahydrofuran (THF)Fisher ScientificAnhydrous
Methanesulfonyl chloride (MsCl)Sigma-Aldrich≥99.5%
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%
Sodium azide (NaN₃)Sigma-Aldrich≥99.5%
Dimethylformamide (DMF)Fisher ScientificAnhydrous
Triphenylphosphine (PPh₃)Sigma-Aldrich99%
Hydrochloric acidSigma-Aldrich4 M in 1,4-dioxane
Ethyl acetateFisher ScientificACS Grade
Diethyl etherFisher ScientificAnhydrous
Sodium sulfate (anhydrous)Fisher ScientificACS Grade
CeliteSigma-Aldrich-
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrers and stir bars

  • Ice bath

  • Rotary evaporator

  • Apparatus for filtration under reduced pressure

  • Glassware for extraction and chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Polarimeter

Experimental Protocol

Step 1: Synthesis of (2S,4R)-1-tert-Butyl 2-Methyl 4-Hydroxypyrrolidine-1,2-dicarboxylate

Rationale: The synthesis commences with the protection of both the carboxylic acid and the secondary amine of L-4-hydroxyproline. The carboxylic acid is converted to a methyl ester to prevent its interference in subsequent reduction steps. The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent reactions but can be readily removed at the final stage.

  • Esterification: To a stirred suspension of L-4-hydroxyproline (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir overnight. Concentrate the mixture under reduced pressure to afford the methyl ester hydrochloride salt as a white solid.

  • N-Boc Protection: Dissolve the crude methyl ester hydrochloride in dichloromethane (DCM). Add triethylamine (2.5 eq) to neutralize the hydrochloride salt. Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound as a colorless oil.

Step 2: Synthesis of tert-Butyl (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Rationale: The methyl ester is chemoselectively reduced to the primary alcohol using a mild reducing agent like lithium borohydride. This sets the stage for the selective activation of the primary hydroxyl group in the next step.

  • To a solution of the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of lithium borohydride (2.0 M in THF, 2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water, followed by the addition of 1 M HCl to neutralize the excess reducing agent.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol is typically used in the next step without further purification.

Step 3: Synthesis of tert-Butyl (2S,4R)-4-Hydroxy-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Rationale: The primary hydroxyl group is selectively activated as a good leaving group (mesylate) in preparation for nucleophilic displacement. The secondary hydroxyl group is less reactive due to steric hindrance, allowing for selective mesylation of the primary alcohol.

  • Dissolve the diol from Step 2 (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Wash the reaction with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate, which is used directly in the next step.

Step 4: Synthesis of tert-Butyl (2S,4R)-2-(Azidomethyl)-4-hydroxypyrrolidine-1-carboxylate

Rationale: The mesylate is displaced by an azide nucleophile. The azide group will serve as a precursor to the primary amine required for the final cyclization.

  • Dissolve the crude mesylate from Step 3 (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-70 °C.

  • Stir for 12-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to give the azide as a colorless oil.

Step 5: Synthesis of tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate

Rationale: This is the key bicyclization step. A Staudinger reduction of the azide using triphenylphosphine generates a primary amine in situ. This amine then undergoes an intramolecular aza-Michael addition to an intermediate formed from the activation of the secondary alcohol, leading to the formation of the desired bicyclic scaffold.[1]

  • Dissolve the azide from Step 4 (1.0 eq) in a mixture of THF and water.

  • Add triphenylphosphine (PPh₃, 1.2 eq) and stir the mixture at room temperature for 8-12 hours. The progress of the Staudinger reduction can be monitored by the disappearance of the azide stretch in the IR spectrum.

  • The subsequent cyclization often occurs spontaneously upon formation of the primary amine.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography (silica gel, DCM/methanol gradient) to yield the Boc-protected bicyclic diamine as a white solid.

Step 6: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions and the formation of the dihydrochloride salt. The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle and store than the free base.

  • Dissolve the product from Step 5 (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Add a solution of 4 M HCl in 1,4-dioxane (excess, ~5-10 eq) at room temperature.

  • Stir the mixture for 2-4 hours. A white precipitate of the dihydrochloride salt will form.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride.

Characterization and Validation

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected Mass (m/z)
tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ~4.2 (br s, 1H), 3.5-3.2 (m, 3H), 3.0-2.8 (m, 2H), 1.8-1.6 (m, 2H), 1.45 (s, 9H)[2]~154.5, 80.0, 60.5, 58.0, 52.5, 48.0, 36.0, 28.5[3][M+H]⁺: 199.15
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (D₂O, δ ppm) ~4.5 (br s, 2H), 3.8-3.6 (m, 4H), 2.4-2.2 (m, 2H)(D₂O, δ ppm) ~58.0, 55.0, 34.0[M-2HCl+H]⁺: 99.09

Expert Insights and Troubleshooting

  • Moisture-Sensitive Steps: Steps involving lithium borohydride, methanesulfonyl chloride, and the Staudinger reduction are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purification of Intermediates: While some crude products can be carried forward, purification of the azide (Step 4) and the Boc-protected bicyclic diamine (Step 5) by column chromatography is recommended to ensure high purity of the final product.

  • Boc-Deprotection: The deprotection with HCl in dioxane is generally clean and efficient. If the reaction is sluggish, gentle warming or a longer reaction time may be necessary. Ensure complete removal of the solvent and excess HCl to obtain a dry, solid product.

  • Alternative Cyclization Strategies: While the Staudinger reduction followed by spontaneous cyclization is effective, other methods for forming the bicyclic ring have been reported. These include direct cyclization with an amine after activation of both hydroxyl groups.[4] The choice of method may depend on the desired scale and available reagents.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride. By starting from the readily available chiral precursor L-4-hydroxyproline, this synthesis offers a practical entry point to a valuable and versatile scaffold for drug discovery and development. The detailed step-by-step procedure, coupled with the underlying chemical principles, is designed to empower researchers to confidently produce this important building block for their scientific endeavors.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00147h]
  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040391301047X]
  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2017.1373302]
  • Synthesis of (2S,4R)-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine. PrepChem. [URL: https://www.prepchem.com/synthesis-of-2s-4r-1-benzyloxycarbonyl-4-hydroxy-2-methoxycarbonylpyrrolidine]
  • tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | 134003-84-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6214251.htm]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/6949]
  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [URL: https://www.researchgate.net/publication/253234919_A_practical_synthesis_of_1S4S-25-diazabicyclo221heptane]
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [URL: https://www.mdpi.com/1422-0067/23/4/1981]
  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane | C10H18N2O2 | CID 11521263. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11521263]
  • Boc Deprotection - HCl. Common Organic Chemistry. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-deprotection-hcl.htm]
  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/2%2C5-diazabicyclo[2.2.1]heptane-derivatives.-utilizing-Jordis-Kesselgruber/e439546d034220b32943265842888497e742111d]
  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra13611j]

Sources

Application

Application Note: N-Alkylation Protocols for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride in Medicinal Chemistry

Executive Summary The incorporation of rigid, three-dimensional scaffolds is a cornerstone strategy in modern drug discovery aimed at improving target selectivity, metabolic stability, and pharmacokinetic profiles. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid, three-dimensional scaffolds is a cornerstone strategy in modern drug discovery aimed at improving target selectivity, metabolic stability, and pharmacokinetic profiles. Among these, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has emerged as a highly versatile, conformationally restricted bioisostere for the piperazine ring[1][2].

Because the free base of this bicyclic diamine is hygroscopic and prone to degradation, it is predominantly supplied and utilized as the dihydrochloride salt . This application note provides drug development professionals with field-proven, self-validating protocols for the N-alkylation of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, focusing on the critical causality behind base selection, stoichiometry, and regiocontrol.

Scientific Context & Mechanistic Insights

The Dihydrochloride Advantage and In Situ Free-Basing

Handling the free base of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane presents significant challenges in accurate weighing and long-term storage. The dihydrochloride salt resolves these issues by providing a highly crystalline, bench-stable powder. However, this necessitates an in situ free-basing step during synthesis.

For N-alkylation reactions in organic solvents (e.g., DMF, NMP, DCE), the use of a sterically hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is strongly preferred over inorganic bases (like K₂CO₃). DIPEA maintains reaction homogeneity, and the resulting DIPEA·HCl byproduct remains partially soluble in polar aprotic solvents, preventing the sequestration of the unreacted diamine within an inorganic precipitate matrix.

Regioselectivity and Symmetry

The unsubstituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core possesses chemically equivalent nitrogen atoms. Achieving selective mono-alkylation without the use of protecting groups (like Boc) relies on the electronic nature of the electrophile:

  • SNAr Reactions: When reacting with electron-deficient heteroaryl halides (e.g., 2,4-dichloro-5-fluoropyrimidine or 4-fluorobenzonitrile), the initial N-arylation yields a product where the electron-withdrawing nature of the newly attached ring significantly reduces the nucleophilicity of the second nitrogen. This electronic deactivation intrinsically halts the reaction at the mono-alkylated stage, ensuring high regioselectivity[3][4].

  • Aliphatic Alkylation / Reductive Amination: Because aliphatic substituents are electron-donating, the mono-alkylated product is often more nucleophilic than the starting material. In these cases, selective mono-alkylation requires either a large stoichiometric excess of the diamine or slow, dropwise addition of the electrophile to a highly dilute solution.

Visualizing the Alkylation Strategy

Workflow Start Determine Electrophile Type SNAr Heteroaryl/Aryl Halide (SNAr) Start->SNAr RedAm Aldehyde/Ketone (Reductive Amination) Start->RedAm SN2 Aliphatic Halide (SN2) Start->SN2 Base1 Base: DIPEA (4-5 eq) Solvent: DMF/NMP Temp: 80-120°C SNAr->Base1 Base2 Base: DIPEA (2.2 eq) Solvent: DCE/MeOH Temp: RT RedAm->Base2 Base3 Base: K2CO3 or DIPEA Solvent: MeCN Temp: 60-80°C SN2->Base3 Product N-Alkylated Bicyclic Product Base1->Product Base2->Product Base3->Product

Decision matrix for selecting N-alkylation conditions based on electrophile reactivity.

Mechanism Salt (1S,4S)-2,5-DBH·2HCl (Bench Stable) DIPEA + DIPEA (In situ Free-Basing) Salt->DIPEA Step 1 FreeBase Free Base Diamine (Nucleophilic) DIPEA->FreeBase Complex Meisenheimer Complex (Transition State) FreeBase->Complex + Ar-X (Heat) Product Mono-Alkylated Product + DIPEA·HCl Complex->Product - X⁻

Mechanistic pathway of SNAr N-alkylation utilizing in situ free-basing with DIPEA.

Experimental Protocols

Protocol A: Selective Mono-N-Alkylation via SNAr (Heteroaryl Chlorides)

This protocol is widely utilized for synthesizing kinase inhibitors (e.g., PAK1 inhibitors) and PARP inhibitors where the bicyclic core is attached to an electron-deficient aromatic system[3][4][5].

Reagents & Stoichiometry:

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride: 1.0 eq

  • Heteroaryl chloride (e.g., 2,4-dichloro-5-fluoropyrimidine): 1.05 eq

  • DIPEA: 4.0 - 5.0 eq (Causality: 2 eq required to liberate the free base, 1 eq to neutralize the HCl formed during SNAr, and excess to drive the equilibrium).

  • Solvent: Anhydrous DMF or NMP (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (1.0 eq) and anhydrous DMF.

  • Free-Basing: Add DIPEA (4.5 eq) dropwise at room temperature. Self-Validation Check: The suspension will gradually clarify as the dihydrochloride salt is converted to the soluble free base and DIPEA·HCl. Stir for 15 minutes.

  • Electrophile Addition: Add the heteroaryl chloride (1.05 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80–100 °C under an inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor progress via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove DIPEA·HCl) and 5% aqueous LiCl (3x, to efficiently remove DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Reductive Amination (Aldehydes)

When an sp³-hybridized linkage is required, reductive amination is preferred over direct SN2 alkylation to prevent over-alkylation.

Reagents & Stoichiometry:

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride: 1.5 eq (Slight excess favors mono-alkylation)

  • Aldehyde: 1.0 eq

  • DIPEA: 3.0 eq

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 2.0 eq

  • Solvent: DCE / MeOH (4:1 v/v)

Step-by-Step Methodology:

  • Iminium Formation: Suspend the dihydrochloride salt (1.5 eq) in DCE/MeOH. Add DIPEA (3.0 eq) and stir for 20 minutes at room temperature to liberate the free base.

  • Condensation: Add the aldehyde (1.0 eq) and stir the mixture at room temperature for 2 hours. Self-Validation Check: The reaction color may shift slightly (e.g., pale yellow) indicating iminium ion formation.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.0 eq) in small portions to control gas evolution.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for an additional 4–6 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes expected outcomes and optimized conditions for various electrophile classes when reacting with (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride:

Electrophile ClassExample ReagentPreferred BaseSolventTemp (°C)Typical YieldPrimary Challenge
Heteroaryl Chloride 2,4-Dichloro-5-fluoropyrimidineDIPEA (4.5 eq)DMF80 - 10065 - 85%Regioselectivity (if multiple halogens exist)
Aryl Fluoride 4-FluorobenzonitrileK₂CO₃ (4.0 eq)DMSO12055 - 75%Requires strong electron-withdrawing group
Aldehyde BenzaldehydeDIPEA (3.0 eq)DCE/MeOHRT70 - 90%Over-alkylation (requires excess diamine)
Aliphatic Bromide Benzyl BromideDIPEA (3.0 eq)MeCN6040 - 60%High risk of di-alkylation; difficult separation

References

  • Ambast, P. K., Kapoor, S., Das, R., Chatterjee, D. R., & Shard, A. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [1][2]

  • McCoull, W., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1118–1123. [3][5]

  • Kulkarni, B., et al. (2017). Heteroaryl derivatives as parp inhibitors. World Intellectual Property Organization, Patent No. WO2017029601A1. [4]

Sources

Method

Application Note: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride as a Foundational Building Block for Novel PRMT5 Inhibitors

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting PRMT5 in Oncology Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a high-value therapeutic target in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting PRMT5 in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a high-value therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, PRMT5 is a master regulator of numerous cellular processes critical for cancer cell survival and proliferation.[1][2] These processes include transcriptional regulation, RNA splicing, DNA damage repair, and cell cycle progression.[3][4][5]

Dysregulation and overexpression of PRMT5 are frequently observed in a wide range of solid tumors and hematological malignancies, including lymphomas, glioblastoma, and cancers of the breast, lung, and pancreas.[6][7][8] This elevated activity is often correlated with poor patient prognosis, making the selective inhibition of PRMT5 a compelling strategy for cancer therapy.[8][9] The development of small-molecule inhibitors targeting PRMT5 has therefore become a major focus of modern drug discovery, with several candidates advancing into clinical trials.[6][10][11]

At the core of many advanced PRMT5 inhibitor scaffolds lies the rigid bicyclic diamine, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane . Its unique conformational rigidity and stereochemically defined structure make it an ideal starting point for designing potent and selective inhibitors. This document serves as a detailed guide to the properties, mechanistic significance, and synthetic application of its dihydrochloride salt as a key building block in the development of next-generation PRMT5-targeted therapeutics.

Physicochemical Properties and Structural Significance

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a chiral, non-planar scaffold that provides a rigid framework for orienting pharmacophoric groups within the PRMT5 active site. Unlike flexible linear or monocyclic amines (like piperazine), its bicyclic nature pre-organizes the molecule for binding, reducing the entropic penalty upon interaction with the enzyme and potentially leading to higher binding affinity. The specific (1S,4S) stereochemistry is crucial for achieving the correct spatial geometry for interacting with key residues in the enzyme's binding pocket.

Key Properties of the Building Block
PropertyValue
Chemical Name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
Synonyms (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide*
Appearance White to light yellow crystalline powder
Molecular Formula C₅H₁₂Cl₂N₂
Molecular Weight 171.07 g/mol
CAS Number 113451-58-4 (dihydrochloride)
Solubility Soluble in water and methanol
Storage Store in a cool, dry place (<15°C recommended), protected from moisture.[12]

*Note: The dihydrobromide salt (CAS 132747-20-7) is also commercially available and often used interchangeably after conversion to the free base.[12]

The Role of PRMT5 in Oncogenic Signaling

PRMT5 exerts its influence by methylating a diverse array of substrates, leading to the modulation of multiple signaling pathways implicated in cancer. Inhibition of PRMT5 can restore tumor suppressor functions, disrupt oncogenic signaling cascades, and induce cancer cell death. For instance, PRMT5 inhibition has been shown to reactivate the p53 pathway by altering the splicing of MDM4, a key negative regulator of p53.[3][13] Furthermore, PRMT5 activity is linked to the Wnt/β-catenin and AKT/GSK3β signaling pathways, which are central to cell proliferation and survival.[7][14]

PRMT5_Pathway PRMT5 PRMT5 Methylation Symmetric Dimethylation (sDMA) PRMT5->Methylation Catalyzes SAM SAM (Methyl Donor) SAM->PRMT5 Substrates Histone & Non-Histone Substrates (e.g., H4R3, SmD3) Substrates->PRMT5 Splicing RNA Splicing (e.g., MDM4) Methylation->Splicing Modulates Transcription Transcriptional Regulation Methylation->Transcription Modulates Signaling Signal Transduction (Wnt/β-catenin, AKT) Methylation->Signaling Modulates p53 p53 Pathway Reactivation Splicing->p53 Leads to Proliferation Decreased Cell Proliferation & Survival Signaling->Proliferation p53->Proliferation Inhibitor (1S,4S)-DBH-based Inhibitor Inhibitor->PRMT5 Blocks

PRMT5's central role in key oncogenic pathways.

Synthetic Protocol: Amide Coupling with the Diazabicycloheptane Core

This protocol details a standard procedure for the mono-acylation of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, a foundational step in elaborating this building block into a more complex inhibitor. The reaction starts with the dihydrochloride salt, which must be neutralized in situ to generate the reactive free base for coupling with a carboxylic acid.

Objective

To synthesize a mono-amide derivative of the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane scaffold as a key intermediate for a PRMT5 inhibitor.

Materials and Reagents
ReagentFormulaMWPurpose
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochlorideC₅H₁₂Cl₂N₂171.07Building Block
N-(tert-Butoxycarbonyl)-glycineC₇H₁₃NO₄175.18Example Carboxylic Acid
HATUC₁₀H₁₅F₆N₆OP380.23Coupling Agent
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Non-nucleophilic Base
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Dimethylformamide (DMF)C₃H₇NO73.09Co-solvent (optional)
Step-by-Step Experimental Procedure
  • Preparation of the Free Base (In Situ):

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (1.0 eq).

    • Suspend the salt in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration). If solubility is an issue, a small amount of DMF (10-20% v/v) can be added.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add Diisopropylethylamine (DIPEA) (2.2 eq) dropwise while stirring. The addition of a non-nucleophilic base is critical to neutralize the two hydrochloride equivalents without competing in the subsequent coupling reaction.

    • Allow the mixture to stir at 0 °C for 15-20 minutes. The suspension should become a clearer solution as the free base is formed.

  • Amide Coupling Reaction:

    • In a separate flask, dissolve the desired carboxylic acid (e.g., N-Boc-glycine) (1.0 eq) and HATU (1.1 eq) in a minimal amount of anhydrous DCM or DMF.

    • Add this solution dropwise to the cold (0 °C) solution of the free base from Step 1.

    • Add an additional portion of DIPEA (1.5 eq) to the reaction mixture. This acts as the base to facilitate the coupling reaction itself.

    • Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring and Completion:

    • Stir the reaction at room temperature for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting materials and the formation of the product.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., DCM/Methanol or Ethyl Acetate/Hexanes).

    • Combine the pure fractions and remove the solvent in vacuo.

    • Characterize the final product to confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

protocol_workflow start Start: (1S,4S)-DBH·2HCl step1 1. Suspend in DCM 2. Cool to 0°C 3. Add DIPEA (2.2 eq) start->step1 freebase In Situ Formation of Free Base step1->freebase step2 Add Carboxylic Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (1.5 eq) freebase->step2 step3 Stir at Room Temp (4-16h) Monitor by LC-MS/TLC step2->step3 workup Aqueous Workup (NaHCO₃, Brine) step3->workup purify Purification (Silica Gel Chromatography) workup->purify end Final Product: Characterized Mono-Amide purify->end

Workflow for the mono-acylation of the DBH scaffold.

Application in Structure-Activity Relationship (SAR) Studies

The (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane core is an ideal anchor for systematic SAR exploration. The two secondary amine positions (N2 and N5) serve as independent vectors for chemical modification. By keeping the bicyclic core constant, researchers can systematically vary the substituents at these positions to optimize interactions with different sub-pockets of the PRMT5 active site. This allows for the fine-tuning of inhibitor properties such as:

  • Potency: Maximizing interactions with key amino acid residues.

  • Selectivity: Designing features that are disfavored by other methyltransferases.

  • Pharmacokinetics: Modulating properties like solubility, cell permeability, and metabolic stability.

SAR_Diagram cluster_0 PRMT5 Inhibitor Design Core Core Scaffold (1S,4S)-DBH R1 R1 Group Core->R1 N2 Vector R2 R2 Group Core->R2 N5 Vector Potency Potency & Efficacy R1->Potency Selectivity Selectivity R1->Selectivity ADME ADME Properties R1->ADME R2->Potency R2->Selectivity R2->ADME

SAR strategy using the DBH core scaffold.

Conclusion and Future Outlook

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is more than just a chemical reagent; it is a validated, high-value building block for the rational design of sophisticated PRMT5 inhibitors. Its inherent rigidity and defined stereochemistry provide a solid foundation for developing compounds with superior potency and drug-like properties. As research progresses, this scaffold will likely continue to feature in the design of next-generation PRMT5-targeted therapies, including those designed for combination treatments and for overcoming therapeutic resistance.[15][16] The robust synthetic methodologies available for its functionalization empower medicinal chemists to rapidly explore chemical space and accelerate the discovery of new clinical candidates for a variety of cancers.

References

  • Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. (2023). OncLive. [Link]

  • Al-Haddad, A., et al. (2020). PRMT5 function and targeting in cancer. Cell Stress. [Link]

  • The mechanism of action of PRMT5. (n.d.). ResearchGate. [Link]

  • Al-Haddad, A., et al. (2020). PRMT5 function and targeting in cancer. Cell Stress. [Link]

  • What are PRMT5 inhibitors and how do they work? (2024). Novoprolabs. [Link]

  • Current and Emerging Therapies for Targeting Protein Arginine Methyltransferases (PRMTs) in Cancer. (2025). MDPI. [Link]

  • Targeting Arginine Methyltransferase PRMT5 for Cancer Therapy: Updated Progress and Novel Strategies. (2023). ACS Publications. [Link]

  • Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review. (2022). PubMed. [Link]

  • Targeting PRMT5 in cancer: Mechanistic insights and clinical progress. (2025). PubMed. [Link]

  • Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. (2025). MDPI. [Link]

  • The Structure and Functions of PRMT5 in Human Diseases. (n.d.). PMC. [Link]

  • A review of the known MTA-cooperative PRMT5 inhibitors. (2024). RSC Publishing. [Link]

  • Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling. (n.d.). PMC. [Link]

  • New drug combo targets PRMT5 to fight deadly cancers. (2025). Drug Target Review. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (n.d.). PMC. [Link]

  • Studies directed toward the synthesis of PRMT5 inhibitors. (n.d.). American Chemical Society. [Link]

  • Discovery of Novel PRMT5 Inhibitors by Virtual Screening and Biological Evaluations. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. (2022). MDPI. [Link]

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. (2013). ResearchGate. [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. (n.d.). Semantic Scholar. [Link]

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. (2026). ResearchGate. [Link]

  • Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. (n.d.). PMC. [Link]

  • the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (n.d.). PMC. [Link]

  • Prmt5 inhibitors. (2020).
  • Structure-activity Relationship Study of a Series of Nucleoside Derivatives Bearing Sulfonamide Scaffold as Potent and Selective PRMT5 Inhibitors. (2025). ResearchGate. [Link]

  • Structure-activity relationship study of a series of nucleoside derivatives bearing sulfonamide scaffold as potent and selective PRMT5 inhibitors. (2022). PubMed. [Link]

  • Exploring structural diversity and dynamic stability of small-molecule PRMT5 inhibitors through machine learning–based QSAR and molecular modelling. (2026). ResearchGate. [Link]

  • Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue. (n.d.). PMC. [Link]

  • PRMT5 Programs. (n.d.). Tango Therapeutics. [Link]

  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5) API Intermediate Manufacturers. (n.d.). Apicule. [Link]

  • PRMT5 inhibitors actively promote metastatic progression of lung adenocarcinoma. (2026). PMC. [Link]

Sources

Application

Deprotection strategies for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane derivatives

Application Note: Advanced Deprotection Strategies for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives Executive Summary (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) has emerged as a highly valuable, conformationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Deprotection Strategies for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives

Executive Summary

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) has emerged as a highly valuable, conformationally rigid scaffold in medicinal chemistry. It is frequently deployed as a chiral bioisostere for piperazine to enhance target engagement, improve three-dimensional architecture, and increase metabolic stability[1]. However, the presence of two secondary amine sites (N2 and N5) within a highly strained bicyclic framework necessitates rigorous orthogonal protection strategies to achieve regioselective functionalization. This application note details field-proven methodologies for the selective deprotection of standard protecting groups (Boc, Benzyl, Cbz, and Tosyl) from the 2,5-DBH core, emphasizing mechanistic causality and self-validating experimental designs.

Strategic Overview of Orthogonal Deprotection

The distorted boat conformation of the 2,5-DBH bicyclic system introduces unique steric and electronic environments compared to monocyclic diamines[1]. Consequently, deprotection conditions must be carefully tuned to prevent epimerization, incomplete cleavage, or unintended ring-opening.

Orthogonal protection—typically pairing an acid-labile group (e.g., Boc) at N2 with a hydrogenolysis-labile group (e.g., Benzyl or Cbz) at N5—allows chemists to sequentially unmask and functionalize each nitrogen without cross-reactivity.

Experimental Protocols & Mechanistic Causality

Protocol A: N-Boc Deprotection (Acidic Cleavage)

Causality : The tert-butoxycarbonyl (Boc) group is cleaved via acid-catalyzed hydrolysis, yielding isobutylene and carbon dioxide. While 4N HCl in dioxane is a standard reagent, trace aqueous HCl can induce ring-opening in highly strained spirocyclic or heavily substituted diazabicyclo systems[2]. Therefore, anhydrous Trifluoroacetic acid (TFA) in dichloromethane (DCM) is prioritized to ensure a clean generation of the secondary amine as a TFA salt without compromising the bicyclic core[3][4].

Step-by-Step Methodology :

  • Preparation : Dissolve the N-Boc protected (1S,4S)-2,5-DBH derivative (1.0 eq) in anhydrous DCM (10% w/v) under an argon atmosphere to prevent moisture ingress.

  • Initiation : Cool the solution to 0–5 °C using an ice bath. Dropwise addition of anhydrous TFA (10–100 eq) is required to control the exothermic cleavage and prevent the degradation of sensitive functional groups[3].

  • Propagation : Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 6–12 hours[3].

  • Validation & IPC (In-Process Control) : Monitor the reaction via LC-MS. The self-validating visual cue is the cessation of CO₂ gas evolution. Complete consumption of the starting material validates the endpoint.

  • Isolation : Evaporate the solvent and excess TFA under reduced pressure. Re-dissolve the residue in distilled water, filter through a 0.45 µm PTFE syringe filter, and lyophilize to isolate the pure TFA salt[4].

Protocol B: N-Benzyl (Bn) / Cbz Deprotection (Catalytic Hydrogenolysis)

Causality : Benzyl (Bn) and Carboxybenzyl (Cbz) groups are highly stable to the acidic conditions of Boc cleavage, providing perfect orthogonality. Deprotection is achieved via catalytic hydrogenolysis. The palladium catalyst surface adsorbs both the hydrogen gas and the benzylic C-N (or C-O for Cbz) bond, facilitating homolytic cleavage[1].

Step-by-Step Methodology :

  • Preparation : Dissolve the N-Bn or N-Cbz protected 2,5-DBH derivative in degassed Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst Addition : Carefully add 10% Pd/C (10–20% w/w relative to the substrate) under a stream of Argon. Caution: Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen.

  • Hydrogenation : Purge the reaction vessel with H₂ gas (3 vacuum/H₂ cycles). Stir vigorously under an H₂ atmosphere. For standard Cbz/Bn groups, 1 atm (via balloon) at room temperature is sufficient. For sterically hindered 2,5-DBH derivatives, utilize an autoclave at 40 atm H₂ and 70 °C for up to 48 hours[1].

  • Validation & IPC : Monitor hydrogen uptake. The reaction is self-validating when the volumetric consumption of H₂ ceases. TLC (Ninhydrin stain) should reveal a highly polar, primary/secondary amine spot.

  • Isolation : Filter the suspension through a tightly packed pad of Celite to remove the fine palladium catalyst particles. Concentrate the filtrate in vacuo to yield the free amine[1].

Protocol C: N-Tosyl (Ts) Deprotection (Harsh Acidic Cleavage)

Causality : The sulfonamide bond of a Tosyl group is exceptionally robust. Cleavage requires 33% HBr in Acetic Acid (AcOH). The strong acid protonates the sulfonamide nitrogen (weakening the N-S bond), while the bromide ion acts as a strong nucleophile, attacking the sulfur atom to liberate the free amine[5].

Step-by-Step Methodology :

  • Preparation : Suspend the N-Ts protected 2,5-DBH in 33% HBr/AcOH (approx. 5-10 mL per gram of substrate).

  • Cleavage : Stir the mixture at elevated temperatures (70–100 °C) for 12–24 hours.

  • Validation & IPC : Aliquots quenched in saturated NaHCO₃ and extracted with EtOAc should show the disappearance of the UV-active starting material via TLC.

  • Isolation : Cool the mixture to room temperature. Induce precipitation of the product by adding cold diethyl ether. Filter and wash the resulting hydrobromide salt with additional ether to remove cleaved toluenesulfonic acid byproducts[5].

Quantitative Data Summary

The following table summarizes the operational parameters and compatibilities for the deprotection of (1S,4S)-2,5-DBH derivatives, providing a quick-reference guide for synthetic planning.

Protecting GroupCleavage ReagentMechanistic PathwayTypical YieldOrthogonal Compatibility
Boc TFA/DCM or HCl/DioxaneAcidic Hydrolysis85–100%Stable to H₂/Pd, Base
Benzyl (Bn) H₂ (1–40 atm), 10% Pd/CCatalytic Hydrogenolysis70–90%Stable to TFA, Base
Cbz H₂ (1 atm), 10% Pd/CCatalytic Hydrogenolysis80–95%Stable to weak acids
Tosyl (Ts) 33% HBr in AcOHNucleophilic Acidic Cleavage60–85%Stable to TFA, H₂/Pd

Workflow Visualization

The diagram below illustrates a standard orthogonal deprotection sequence, allowing for the iterative functionalization of the 2,5-DBH core without cross-reactivity.

G A N2-Boc, N5-Bn 2,5-DBH B TFA / DCM (Acid Cleavage) A->B C N5-Bn 2,5-DBH B->C - Isobutylene - CO2 D H2, Pd/C (Hydrogenolysis) C->D E Fully Deprotected 2,5-DBH D->E - Toluene

Orthogonal deprotection workflow for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane.

Sources

Method

Advanced PROTAC Engineering: Incorporating (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as a Rigid Linker Scaffold

The Paradigm Shift: From Flexible to Rigid PROTAC Linkers Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: From Flexible to Rigid PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted protein degradation by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three elements: a warhead that binds the protein of interest (POI), an anchor that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two[1]. Historically, early-stage PROTAC development relied heavily on flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic tractability and aqueous solubility[2].

However, highly flexible linkers incur a significant entropic penalty upon binding. Because they can adopt countless conformations in solution, forcing them into the highly ordered, productive ternary complex (POI-PROTAC-E3) requires a massive loss of conformational entropy[3]. Furthermore, PEG linkers often suffer from reduced metabolic stability in vivo, making them susceptible to oxidative degradation[1].

To overcome these limitations, the field is shifting toward rigid linkers that pre-organize the PROTAC into an active conformation[4]. Among these, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) has emerged as a premier rigid scaffold[5].

G POI Protein of Interest (POI) PROTAC PROTAC (2,5-DBH Rigid Linker) POI->PROTAC Warhead Binding TC Stable Ternary Complex (Pre-organized) PROTAC->TC Reduced Entropic Penalty E3 E3 Ubiquitin Ligase E3->PROTAC Anchor Binding UB Polyubiquitination TC->UB E2 Ligase Recruitment DEG Proteasomal Degradation UB->DEG 26S Proteasome

Fig 1: PROTAC ternary complex formation enhanced by a rigid 2,5-DBH linker.

Mechanistic Rationale: The 3D Architecture of 2,5-DBH

The 2,5-DBH scaffold is a conformationally constrained, bridged counterpart of piperazine[5]. Synthesized in enantiomerically pure form from trans-4-hydroxy-L-proline[6], it exists in a highly restricted, distorted boat conformation[5].

Why choose (1S,4S)-2,5-DBH over standard piperazine?

  • Specific Exit Vectors: The bridged architecture forces the two secondary amines (at the 2- and 5-positions) into a specific spatial orientation with a short N···N separation of approximately 2.87–2.91 Å[7]. This projects the POI and E3 ligands at precise, non-linear angles, which can prevent steric clashes between the two proteins and promote positive cooperativity[2].

  • Metabolic Resistance: The bicyclic cage protects the nitrogens from rapid N-dealkylation and oxidative metabolism that typically plague linear alkyl amines[3].

  • Favorable Physicochemical Profile: Despite its rigidity, 2,5-DBH maintains a polar surface area (PSA) of 24.1 Ų and a low LogP, preserving the aqueous solubility necessary for cellular permeability[7].

Table 1: Physicochemical Comparison of Linker Scaffolds
PropertyPEG3 LinkerPiperazine(1S,4S)-2,5-DBH
Conformational Flexibility HighModerateLow (Rigid Bicyclic)
Entropic Penalty upon Binding HighModerateLow
Metabolic Stability (in vivo) Low/ModerateHighVery High
3D Exit Vector Orientation Linear/VariablePlanar/EquatorialDistorted Boat (Fixed)
Aqueous Solubility Contribution ExcellentGoodGood

Experimental Protocol: Synthesizing a 2,5-DBH PROTAC

Integrating a bridged bicyclic diamine into a PROTAC requires careful synthetic planning. The secondary amines of 2,5-DBH are sterically hindered by the bicyclic cage. Therefore, standard carbodiimide coupling (e.g., EDC/NHS) is often insufficient. The following protocol utilizes (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane [8] to ensure sequential, controlled amidation.

W S1 Step 1: Primary Coupling Attach POI Ligand to (1S,4S)-2-Boc-2,5-DBH S2 Step 2: Deprotection TFA-mediated Boc Removal S1->S2 S3 Step 3: Secondary Coupling Attach E3 Ligase Ligand S2->S3 S4 Step 4: Purification Prep-HPLC & LC-MS Validation S3->S4 S5 Step 5: Biological Assay Ternary Complex Evaluation S4->S5

Fig 2: Synthetic workflow for incorporating (1S,4S)-2,5-DBH into a PROTAC.

Step 1: Primary Amidation (POI Ligand Attachment)

Causality: We begin with the mono-Boc protected 2,5-DBH to prevent the formation of symmetrical dimers. HATU is chosen as the coupling reagent because its highly reactive aza-HOBt ester intermediate easily overcomes the steric bulk of the bridged secondary amine.

  • Dissolve the carboxylic acid derivative of the POI ligand (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.1 eq) to the mixture.

  • Stir at room temperature for 4–6 hours.

  • Self-Validation Check: Sample 5 µL of the reaction, dilute in 50% MeCN/H₂O, and analyze via LC-MS. Do not proceed until the mass of the mono-coupled intermediate is confirmed. Unreacted starting materials will severely complicate downstream purification.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc Deprotection

Causality: The Boc group must be removed to expose the second amine for E3 ligase attachment. Trifluoroacetic acid (TFA) provides a clean, rapid deprotection without affecting most standard POI warheads.

  • Dissolve the crude intermediate from Step 1 in anhydrous Dichloromethane (DCM).

  • Add TFA to achieve a 20% v/v TFA/DCM solution.

  • Stir at room temperature for 1 hour.

  • Self-Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the starting material and the appearance of a baseline spot indicates successful deprotection.

  • Evaporate the solvent completely. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the mono-substituted 2,5-DBH.

Step 3: Secondary Amidation (E3 Ligase Ligand Attachment)
  • Dissolve the carboxylic acid derivative of the E3 ligase ligand (e.g., a Cereblon or VHL binder) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (5.0 eq). Note: Excess DIPEA is critical here to neutralize the TFA salt from Step 2 and ensure the amine is nucleophilic.

  • Add the deprotected intermediate from Step 2 (1.0 eq).

  • Stir at room temperature overnight (12–16 hours). The second coupling is often slower due to the increased steric hindrance of the now-substituted bicyclic system.

Step 4: Purification and Validation
  • Purify the crude mixture via Preparative HPLC using a C18 column (Gradient: 5% to 95% MeCN in H₂O with 0.1% Formic Acid).

  • Lyophilize the pure fractions.

  • Confirm the final PROTAC structure via High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR. The rigid 2,5-DBH core will present distinct, complex splitting patterns in the 2.5–4.0 ppm range of the ¹H NMR spectrum due to the restricted rotation and diastereotopic protons of the bridged system.

Downstream Validation: Ternary Complex Evaluation

Synthesizing the molecule is only half the battle; validating its ability to pre-organize the ternary complex is the ultimate proof of the rigid linker's efficacy.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Causality: TR-FRET is highly sensitive to distance. Because the 2,5-DBH linker restricts the distance between the POI and the E3 ligase[2], a successful rigid PROTAC will yield a sharper, more intense TR-FRET signal at lower concentrations compared to a flexible PEG equivalent.

  • Incubate recombinant, tagged POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged) at 10 nM in assay buffer.

  • Add anti-GST-Europium donor and anti-His-Allophycocyanin (APC) acceptor fluorophores.

  • Titrate the 2,5-DBH PROTAC from 0.1 nM to 10 µM.

  • Measure the FRET signal (Emission at 665 nm / 615 nm).

  • Plot the signal against PROTAC concentration to determine the "Hook Effect" profile. A highly optimized rigid linker will demonstrate a robust bell-shaped curve with a low half-maximal effective concentration (EC₅₀).

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

Introduction (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that serves as a crucial building block in medicinal chemistry.[1][2] Its conformationally restricted structure makes it a valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that serves as a crucial building block in medicinal chemistry.[1][2] Its conformationally restricted structure makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules, including antibacterial agents and ligands for asymmetric catalysis.[3][4] The dihydrochloride salt form offers improved stability and handling properties, making it ideal for pharmaceutical development and manufacturing.

This document provides a comprehensive guide to the scale-up manufacturing of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure a robust, safe, and efficient process suitable for cGMP (current Good Manufacturing Practices) environments.[5][6]

Synthetic Strategy: A Multi-Step Approach from a Chiral Precursor

The most established and scalable synthetic route to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane commences with the readily available and enantiomerically pure (S)-trans-4-hydroxyproline.[1][3][4] This chiral pool approach guarantees the desired stereochemistry in the final product. The overall strategy involves the formation of a mono-protected intermediate, followed by deprotection and salt formation.

Overall Synthesis Workflow

cluster_0 Upstream Processing cluster_1 Downstream Processing & Isolation Start (S)-trans-4-Hydroxyproline Step1 N-Boc Protection Start->Step1 Di-tert-butyl dicarbonate Step2 Intermediate Synthesis Step1->Step2 Multiple Steps Step3 Hydrogenolysis Step2->Step3 Pd/C, H2 Step4 Boc Deprotection & Salt Formation Step3->Step4 HCl Step5 Crystallization Step4->Step5 Final (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride Step5->Final

Caption: High-level workflow for the synthesis of the target compound.

Detailed Manufacturing Protocol

Part 1: Synthesis of (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane

The initial phase of the synthesis focuses on constructing the bicyclic core and introducing a tert-butyloxycarbonyl (Boc) protecting group. This protecting group strategy is crucial for directing the subsequent chemical transformations and ensuring the stability of the intermediate.[7]

A common synthetic pathway involves the conversion of (S)-trans-4-hydroxyproline to an appropriately substituted pyrrolidine derivative. This intermediate then undergoes intramolecular cyclization to form the desired diazabicyclo[2.2.1]heptane ring system. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride).[7][8]

Protocol for Boc-Protection (Illustrative):

  • Reaction Setup: In a suitable reactor, dissolve the precursor amine in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[7][8]

  • Base Addition: Add a suitable base, like triethylamine, to the reaction mixture.[7][8]

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until completion.

  • Work-up and Isolation: Upon completion, perform an aqueous work-up to remove water-soluble impurities. The organic layer is then concentrated to yield the crude (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.

Part 2: Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the concurrent formation of the dihydrochloride salt. Acid-mediated deprotection is the most common and efficient method for this transformation.[7][9]

Protocol for Deprotection and Salt Formation:

  • Dissolution: Dissolve the crude (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane in a suitable solvent, such as dioxane or isopropanol.

  • Acidification: Introduce a solution of hydrogen chloride (e.g., 4M HCl in dioxane) to the reaction mixture.[9] The reaction is typically exothermic and should be controlled with appropriate cooling.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution upon formation.

  • Maturation: Stir the resulting slurry for a period to ensure complete reaction and crystallization.

  • Isolation: Isolate the product by filtration.

  • Washing and Drying: Wash the filter cake with a suitable solvent (e.g., cold isopropanol or diethyl ether) to remove residual impurities and dry the product under vacuum.

Process Safety and Scale-Up Considerations

Scaling up chemical processes from the laboratory to manufacturing scale introduces significant safety challenges that must be proactively addressed.[10] A thorough process safety assessment is critical to ensure safe and reliable operation.[11]

Key Safety Considerations:
  • Thermal Hazard Evaluation: Exothermic reactions, such as the Boc deprotection with strong acid, require careful thermal management to prevent runaway reactions.[10] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1e) should be employed to understand the thermal profile of the reaction.[11]

  • Gas Evolution: Both the Boc protection and deprotection steps can produce carbon dioxide gas.[7] The manufacturing vessel must have adequate venting to handle the gas evolution safely.

  • Handling of Corrosive Reagents: The use of strong acids like HCl necessitates the use of corrosion-resistant equipment and appropriate personal protective equipment (PPE).

  • Solvent Safety: The choice of solvents should consider flammability, toxicity, and environmental impact.[12] Whenever possible, greener solvent alternatives should be evaluated.

Critical Process Parameters for Scale-Up
ParameterStageRationale and Control Strategy
Temperature Boc DeprotectionControls reaction rate and prevents runaway conditions. Implement controlled addition of acid and reactor cooling.
Reagent Stoichiometry All StagesEnsures complete conversion and minimizes side product formation. Accurate dosing systems are essential.
Agitation Speed CrystallizationAffects crystal size distribution and purity. Optimize for uniform slurry mixing without crystal attrition.
Cooling Rate CrystallizationInfluences crystal size and morphology. A controlled, gradual cooling profile is recommended.[13]

Quality Control and Analytical Methods

Rigorous analytical testing is essential to ensure the quality, purity, and identity of the final (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride product.

In-Process Controls (IPCs)
TestMethodPurpose
Reaction Completion HPLC, TLCTo monitor the disappearance of starting material and the formation of the product.
Residual Solvents GC-HSTo ensure solvent levels are within acceptable limits before proceeding to the next step.
Final Product Specifications
TestMethodSpecification
Appearance VisualWhite to off-white solid
Identity FTIR, ¹H NMR, ¹³C NMRConforms to the reference standard
Assay Titration or HPLC≥ 98.0%
Enantiomeric Purity Chiral HPLC≥ 99.0% e.e.
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents GC-HSMeets ICH Q3C limits
Chiral HPLC Method for Enantiomeric Purity

The determination of enantiomeric purity is critical for chiral active pharmaceutical ingredients (APIs) and their intermediates.[] A direct chiral HPLC method is the preferred approach for analyzing the enantiomeric excess of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane.

Illustrative Chiral HPLC Parameters:

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak or Chiralcel) is often effective for separating chiral amines.[15][16]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used.[16]

  • Additive: A small amount of a basic modifier, such as diethylamine, is often added to the mobile phase to improve peak shape and resolution for basic analytes.[15][16]

  • Detection: UV detection is commonly used.

Crystallization Protocol

A well-controlled crystallization process is vital for isolating a pure, crystalline product with consistent physical properties.[13] Cooling crystallization from a suitable solvent system is a common and effective method.

Protocol for Cooling Crystallization:
  • Solvent Selection: Identify a suitable solvent or solvent system in which the dihydrochloride salt has high solubility at elevated temperatures and low solubility at lower temperatures. Protic solvents like isopropanol or ethanol, or mixtures with water, are often good candidates.[13]

  • Dissolution: In a jacketed reactor, dissolve the crude product in the chosen solvent at an elevated temperature until a clear solution is obtained.

  • Controlled Cooling: Gradually cool the solution at a controlled rate (e.g., 5-10 °C per hour) to induce crystallization.[13] Slow cooling generally promotes the formation of larger, more uniform crystals.

  • Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for a period to maximize the yield.[13]

  • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

The scale-up manufacturing of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride is a well-defined process that can be executed safely and efficiently with careful planning and control. The synthetic strategy, starting from a chiral precursor, ensures the desired stereochemical outcome. Robust process safety management, rigorous in-process and final product testing, and a well-controlled crystallization step are all critical for the successful cGMP production of this important pharmaceutical intermediate.

References

  • Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO - PharmaCompass.com. (n.d.).
  • Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - Taylor & Francis. (2017, September 3).
  • GMP Regulatory Starting Materials | Symeres. (n.d.).
  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. (n.d.).
  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride - Benchchem. (n.d.).
  • A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane - Benchchem. (n.d.).
  • BOC Protection and Deprotection - J&K Scientific LLC. (2026, February 8).
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. (n.d.).
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
  • selective deprotection of Boc amines in the presence of other protecting groups - Benchchem. (n.d.).
  • Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis | Request PDF - ResearchGate. (n.d.).
  • Chiral Intermediates in Drug Synthesis - BOC Sciences. (n.d.).
  • Applying Enzymatic Synthesis for Chiral Molecules - Pharma's Almanac. (2019, May 24).
  • Chiral Synthesis Technology | Advanced Solutions for Chiral Molecules - Asymchem. (n.d.).
  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane - ResearchGate. (2025, August 6).
  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5) API Intermediate Manufacturers - apicule. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.).
  • Why Are Early-Stage Design Decisions Critical For Process Safety? - Sigma-HSE. (2025, November 27).
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007, June 25).
  • (1S,4S)-2-Boc-2,5-Diazabicyclo[2.2.1]Heptane - Sinochem Nanjing Corporation. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2025, November 30).
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21).
  • Chiral High Performance Liquid Chromatography: Review - IJPPR. (2020, July 30).
  • (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane - Sigma-Aldrich. (n.d.).
  • Process Safety & Risk Management in Drug Substance - Aragen Life Science. (n.d.).
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.).
  • Guide for crystallization. (n.d.).
  • Chemical process safety and risk management. (n.d.).
  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling - ResearchGate. (2023, February 15).
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - PMC. (2024, October 22).
  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A - Semantic Scholar. (n.d.).
  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. (n.d.).
  • (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis - ResearchGate. (2026, February 28).

Sources

Method

Mastering Amide Coupling with a Constrained Diamine: Application Notes for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

Introduction: The Value of a Rigid Scaffold in Drug Design In the landscape of medicinal chemistry and drug development, the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (DBH) scaffold represents a uniquely valuable building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of a Rigid Scaffold in Drug Design

In the landscape of medicinal chemistry and drug development, the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (DBH) scaffold represents a uniquely valuable building block. As a rigid analogue of piperazine, its constrained bicyclic structure imparts a defined conformational geometry to molecules, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.[1] This scaffold is a key component in a variety of therapeutic candidates, from enzyme inhibitors to receptor modulators.[2]

However, the synthetic utility of this diamine is often complicated by its commercial availability as a dihydrochloride salt. This form ensures stability and simplifies handling but introduces specific challenges in subsequent chemical transformations, particularly in the crucial amide bond formation step. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to navigate the intricacies of amide coupling with (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, offering detailed protocols, mechanistic insights, and strategies for achieving both mono- and di-acylation with high fidelity.

Core Challenge: The Dihydrochloride Salt

The primary obstacle in utilizing (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is the presence of two equivalents of hydrochloric acid. Both secondary amine nitrogens are protonated, rendering them non-nucleophilic. Therefore, a critical first step in any amide coupling protocol is the in-situ neutralization of these ammonium salts to liberate the free diamine.

This necessitates the use of a suitable base in sufficient quantity. A common error is to underestimate the amount of base required, leading to incomplete reactions and low yields. At a minimum, two equivalents of base are needed for the neutralization, with additional equivalents required to facilitate the amide coupling reaction itself, depending on the chosen coupling reagent. The choice of base is also critical; a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically preferred to avoid competitive acylation of the base itself.

The solubility of the dihydrochloride salt can also be a practical challenge. While salts often exhibit enhanced solubility in polar aprotic solvents like dimethylformamide (DMF), their solubility in less polar solvents such as dichloromethane (DCM) can be limited. This may necessitate careful solvent selection or the use of co-solvents to ensure a homogeneous reaction mixture.

Amide Coupling Mechanisms: A Brief Overview

Successful amide bond formation hinges on the activation of the carboxylic acid component, as direct condensation with an amine is kinetically unfavorable. Two of the most robust and widely used methods involve uronium/aminium salts like HATU and carbodiimides like EDC.

  • HATU-Mediated Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent. In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the nucleophilic amine to form the amide bond.

  • EDC/HOBt-Mediated Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid to form an O-acylisourea intermediate. This intermediate is unstable and prone to racemization. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to racemization and reacts efficiently with the amine to yield the desired amide.[3]

Experimental Protocols

Protocol 1: General Procedure for Di-Acylation

This protocol is designed to achieve exhaustive acylation of both secondary amine positions of the DBH scaffold.

dot

Di_Acylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (2.2 eq) & Coupling Reagent (e.g., HATU, 2.2 eq) in anhydrous DMF C Combine solutions in reaction vessel A->C B Dissolve (1S,4S)-DBH·2HCl (1.0 eq) in anhydrous DMF B->C D Cool to 0 °C C->D E Add Base (e.g., DIPEA, 5.0 - 6.0 eq) dropwise D->E F Warm to RT, stir for 2-24h (Monitor by LC-MS) E->F G Aqueous Work-up (Dilute with EtOAc, wash with aq. NaHCO₃, brine) F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify via Flash Chromatography H->I

Caption: Workflow for the di-acylation of (1S,4S)-DBH·2HCl. Materials:

ReagentStoichiometry (eq.)Purpose
(1S,4S)-DBH·2HCl1.0Amine source
Carboxylic Acid2.1 - 2.5Acylating agent
HATU or EDC/HOBt2.1 - 2.5Coupling reagent/activator
DIPEA or Triethylamine4.5 - 6.0Base (2 eq. for HCl neutralization + 2.5-4 eq. for coupling)
Anhydrous DMF or DCM-Solvent

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (2.2 eq) and the coupling reagent (e.g., HATU, 2.2 eq).

  • Dissolve the solids in anhydrous DMF (or another suitable aprotic solvent).

  • In a separate flask, dissolve (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the diamine solution to the carboxylic acid/coupling reagent mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the non-nucleophilic base (e.g., DIPEA, 5.0 eq) dropwise to the stirred solution. The initial two equivalents will neutralize the HCl salts, and the subsequent equivalents will facilitate the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by LC-MS until the starting diamine is consumed and the desired di-acylated product is the major component.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure di-acylated product.

Protocol 2: Strategies and Procedures for Selective Mono-Acylation

Achieving selective mono-acylation of a symmetric diamine is a significant synthetic challenge, as the initial mono-acylated product can be more reactive than the starting diamine, leading to rapid formation of the di-acylated byproduct. Several strategies can be employed to favor mono-substitution.

dot

Mono_Acylation_Strategies cluster_strategies Strategies for Mono-Acylation A Start: (1S,4S)-DBH·2HCl S1 Large Excess of Diamine A->S1 S2 Slow Addition / Low Temp A->S2 S3 Protecting Group (Boc) A->S3 S4 Pre-complexation (9-BBN) A->S4 B Goal: Mono-acylated Product S1->B S2->B S3->B S4->B

Caption: Key strategies to achieve selective mono-acylation.

Strategy A: Large Excess of Diamine

By using a large excess of the diamine (5-10 equivalents), the probability of the acylating agent encountering a non-acylated diamine is statistically increased, favoring the formation of the mono-adduct.

Step-by-Step Methodology:

  • Dissolve a large excess of (1S,4S)-DBH·2HCl (5.0 - 10.0 eq) in anhydrous DMF.

  • Add the required amount of base (e.g., DIPEA, 10.0 - 20.0 eq for neutralization plus an additional 1.5 eq for the coupling) and stir for 15-30 minutes.

  • In a separate flask, dissolve the carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.0 eq) in anhydrous DMF.

  • Cool the diamine solution to 0 °C or lower (-20 °C).

  • Add the activated carboxylic acid solution dropwise to the diamine solution over an extended period (1-2 hours) using a syringe pump.

  • Maintain the low temperature for several hours before allowing it to slowly warm to room temperature.

  • Monitor the reaction by LC-MS.

  • Work-up as described in the di-acylation protocol. Purification will require careful chromatography to separate the mono-acylated product from the large excess of the starting diamine.

Strategy B: Use of a Mono-Protected Diamine

The most reliable method for ensuring mono-acylation is to start with a mono-protected version of the diamine, such as (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.[2][4] This leaves only one secondary amine available for acylation. Following the coupling reaction, the Boc protecting group can be readily removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Step-by-Step Methodology (Coupling):

  • Dissolve mono-Boc-(1S,4S)-DBH (1.0 eq), the carboxylic acid (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.0-2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

  • Perform an aqueous work-up as previously described.

  • Purify the Boc-protected mono-acylated product by flash chromatography.

Step-by-Step Methodology (Deprotection):

  • Dissolve the purified Boc-protected product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting product will be the TFA salt of the mono-acylated diamine, which can often be used directly in subsequent steps or neutralized.

Strategy C: Pre-complexation with a Lewis Acid

A more advanced strategy involves the selective deactivation of one nitrogen atom by pre-complexation with a Lewis acid, such as 9-borabicyclo[3.3.1]nonane (9-BBN). This method has been shown to significantly suppress diacylation.[5][6][7] The 9-BBN forms a stable complex with one amine, rendering it less nucleophilic and allowing the acylating agent to react preferentially at the free amine.

Step-by-Step Methodology:

  • Liberate the free base of (1S,4S)-DBH from its dihydrochloride salt through a preliminary work-up or by using a calculated amount of a strong base and filtering the resulting salt.

  • Dissolve the free diamine (1.0 eq) in an anhydrous aprotic solvent like THF.

  • Add a solution of 9-BBN (1.0 eq) in THF or hexane and stir at room temperature for 1 hour to allow for complex formation.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., an acid chloride or an activated ester, 0.9-1.0 eq).

  • Stir at low temperature and monitor the reaction progress.

  • Upon completion, the boron complex can be dissociated during aqueous work-up.

Conclusion

Amide coupling reactions with (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, while presenting initial hurdles due to the salt form and the symmetric nature of the diamine, are highly manageable with a clear understanding of the underlying chemical principles. Careful consideration of base stoichiometry is paramount for any successful transformation. For di-acylation, a slight excess of the acylating agent and coupling reagents with sufficient base will drive the reaction to completion. For the more challenging mono-acylation, a range of strategies from utilizing a large excess of the diamine to the definitive use of a mono-protected starting material provides a robust toolkit for the synthetic chemist. The selection of the appropriate strategy will depend on the specific goals of the synthesis, the scale of the reaction, and the availability of starting materials. By following these guidelines and protocols, researchers can effectively incorporate this valuable rigid scaffold into their molecules of interest, paving the way for new discoveries in drug development.

References

  • ACS Publications. (2020, August 10). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2025, August 10). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]

  • ACS Publications. (2003, August 16). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters. [Link]

  • PubMed. (2021, February 3). Monoacylation of Symmetrical Diamines in Charge Microdroplets. [Link]

  • PubMed. (2003, September 18). Selective monoacylation of symmetrical diamines via prior complexation with boron. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). [Link]

  • ResearchGate. (2014, March 13). How can I make a mono adduct of amide from the reaction between lactone and ethylenediamine?. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]

  • ResearchGate. (2025, August 6). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • figshare. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

  • Semantic Scholar. (n.d.). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. [Link]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • ResearchGate. (2026, February 28). (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. [Link]

  • Apicule. (n.d.). (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5) API Intermediate Manufacturers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification and recrystallization methods for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

An advanced guide to achieving high-purity (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride through optimized purification and recrystallization techniques. Technical Support Center: (1S,4S)-2,5-Diazabicyclo[2.2.1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to achieving high-purity (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride through optimized purification and recrystallization techniques.

Technical Support Center: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride. The focus is on overcoming common challenges in its purification and recrystallization to ensure high purity and optimal crystal form, which are critical for subsequent applications in synthesis and catalysis.[1][2]

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process. The underlying principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[3]

Recrystallization Troubleshooting Workflow

cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Corrective Actions cluster_end Desired Outcome Start Start Recrystallization P1 No Crystals Form Start->P1 Solution remains clear upon cooling P2 Oil Formation (Oiling Out) Start->P2 Liquid separates instead of solid P3 Low Yield Start->P3 Few crystals obtained P4 Discolored Crystals Start->P4 Crystals are not white/colorless S1 Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution P1->S1 S2 Adjust Conditions: - Slow down cooling - Dilute solution - Re-evaluate solvent P2->S2 S3 Optimize Recovery: - Minimize solvent volume - Ensure complete precipitation - Chill thoroughly P3->S3 S4 Remove Impurities: - Use activated charcoal - Work under inert gas - Avoid high heat P4->S4 End High-Purity Crystals S1->End S2->End S3->End S4->End

Caption: Troubleshooting logic for common recrystallization issues.

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Solution is not supersaturated: Too much solvent was used, or the compound is highly soluble even at low temperatures.[4][5]2. High nucleation barrier: The energy barrier for initial crystal formation is not being overcome.[4]1. Concentrate the solution: Gently heat the solution to boil off some solvent, then allow it to cool again.[5]2. Induce nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.[5][6]3. Add a seed crystal: Introduce a tiny crystal from a previous successful batch to provide a template for crystal growth.[4][5]4. Utilize an anti-solvent: If using a single solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity appears, then add a drop of the primary solvent to clarify and cool slowly.[4]
Formation of Oil or Amorphous Solid ("Oiling Out") 1. Solution is too concentrated: The compound's solubility limit is exceeded too quickly.2. Cooling is too rapid: The molecules do not have sufficient time to orient into a crystal lattice.[4]3. High level of impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture.[5]4. Melting point depression: The melting point of the solute may be below the boiling point of the solvent.[5]1. Re-heat and dilute: Heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool more slowly.[5]2. Decrease the cooling rate: Insulate the flask to ensure very slow cooling to room temperature before moving to an ice bath.[4]3. Pre-purification: If impurities are suspected, consider treating the initial solution with activated charcoal before recrystallization to remove colored or highly polar impurities.[6]
Low Yield of Purified Product 1. Incomplete precipitation: The solution was not cooled sufficiently, or for a long enough duration.2. Excessive solvent: Too much solvent was used for either dissolution or washing the final crystals.[5][6]3. Premature crystallization: The product crystallized on the filter paper during a hot gravity filtration step.4. Mechanical losses: Product was lost during transfers between flasks.[6]1. Maximize cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to ensure maximum precipitation.[6]2. Use minimal solvent: During dissolution, add just enough hot solvent to fully dissolve the solid. When washing, use a minimal amount of ice-cold solvent to rinse the crystals.[6]3. Prevent premature crystallization: When performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent to the solution to keep the compound dissolved.[7]4. Careful handling: Ensure all product is quantitatively transferred, for instance, by rinsing glassware with the mother liquor.
Discolored Product (e.g., Yellow or Brown Tint) 1. Presence of colored impurities: These may originate from the synthesis starting materials or side-reactions.2. Product degradation: The compound may be sensitive to high temperatures, leading to decomposition and the formation of colored byproducts.[6]1. Activated charcoal treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[6][7]2. Avoid excessive heat: Do not heat the solution for longer than necessary to dissolve the solid. Monitor the temperature to avoid decomposition.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride?

A1: The key is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[3] For dihydrochloride salts, which are typically polar, suitable solvents include water, ethanol, methanol, and isopropanol.[4] Often, a mixed solvent system, such as ethanol/water or isopropanol/water, provides the best results. The water acts as the primary solvent, and the alcohol acts as the anti-solvent to induce precipitation upon cooling.[6]

Recommended Solvent Systems for Screening

Solvent System Rationale
Methanol/Ethanol Good for many hydrochloride salts; offers a balance of polarity.
Isopropanol Lower polarity than methanol/ethanol, may reduce solubility at cold temperatures, improving yield.
Water/Ethanol Highly effective. Dissolve in minimal hot water, then add ethanol as an anti-solvent.[6]

| Water/Isopropanol | Similar to water/ethanol, but isopropanol is less volatile. |

Q2: How do I perform a solvent selection test?

A2: Start by placing a small amount (e.g., 20-30 mg) of your crude material into several test tubes. Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube at room temperature.[7] A good solvent will not dissolve the compound at room temperature. Then, gently heat the tubes.[7] An ideal solvent will fully dissolve the compound at or near its boiling point. Finally, let the tubes cool. The best solvent is the one from which clean, abundant crystals form upon cooling.

Q3: How critical is the rate of cooling?

A3: The cooling rate is one of the most critical parameters for obtaining high-purity crystals. Slow, controlled cooling allows the crystal lattice to form in an orderly fashion, which naturally excludes impurity molecules.[4][5] Rapid cooling, such as plunging a hot flask directly into an ice bath, traps impurities within the crystal lattice and often leads to the formation of small, impure needles or oils.[4]

Q4: What are the likely impurities in my crude sample?

A4: Impurities can arise from several sources:

  • Starting Materials: Unreacted starting materials from the synthesis, such as derivatives of 4-hydroxy-L-proline.[2]

  • Side-Products: Molecules formed from side reactions during the synthesis.

  • Reagents: Residual reagents or catalysts used in the synthetic process.

  • Solvents: Trapped solvents from the reaction workup.

Q5: How can I confirm the purity and identity of my final product?

A5: After recrystallization, it is essential to verify the purity and confirm the identity of the compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities. The published ¹H NMR data in D₂O shows characteristic peaks around 4.67 ppm, 3.60 ppm, and 2.29 ppm for the analogous dihydrobromide salt.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The analogous dihydrobromide salt has a melting point of >300 °C with decomposition.[1]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the molecular formula to confirm purity.[8]

Part 3: Experimental Protocol

Detailed Recrystallization Workflow for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

This protocol uses a water/ethanol mixed-solvent system, a common and effective choice for purifying amine hydrochloride salts.[6]

cluster_protocol Recrystallization Protocol A 1. Dissolution Dissolve crude product in minimal hot deionized water. B 2. Charcoal Treatment (Optional) Add activated charcoal to remove colored impurities. A->B C 3. Hot Filtration (Optional) Filter hot solution to remove charcoal and insoluble matter. B->C D 4. Precipitation Slowly add ethanol (anti-solvent) to the hot solution until cloudy. C->D E 5. Crystallization Allow solution to cool slowly to room temperature, then chill in ice bath. D->E F 6. Isolation Collect crystals by vacuum filtration using a Büchner funnel. E->F G 7. Washing Rinse crystals with a small amount of cold ethanol. F->G H 8. Drying Dry the purified crystals under vacuum to a constant weight. G->H

Caption: Experimental workflow for recrystallization.

Materials:

  • Crude (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride

  • Deionized water

  • Absolute Ethanol (or 95% Ethanol)

  • Activated charcoal (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers)

  • Heating/stirring plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude dihydrochloride salt in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture gently with stirring until the solid completely dissolves. Avoid adding a large excess of water to ensure the solution can become supersaturated upon cooling.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for 5-10 minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second flask and a funnel. Flute a piece of filter paper and place it in the funnel. Filter the hot solution quickly to remove the charcoal or other solid impurities. This step prevents the product from crystallizing prematurely on the filter.[7]

  • Precipitation: While stirring the hot, clear filtrate, slowly add ethanol (the anti-solvent) dropwise until the solution becomes persistently cloudy.[6] This indicates the saturation point has been reached. Add one or two drops of hot water to redissolve the turbidity, ensuring the solution is perfectly saturated.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. The slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.[6]

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization. Benchchem.
  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC.
  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Semantic Scholar.
  • (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. Sigma-Aldrich.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Purification methods for cystamine dihydrochloride after synthesis. Benchchem.
  • Britvin, V. Y., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Available at: [Link]

  • (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. Sigma-Aldrich.
  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. MilliporeSigma.
  • Al-Zoubi, R. M., et al. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Available at: [Link]

  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate.
  • (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS No: 113451-59-5) API Intermediate Manufacturers. Apicule.
  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide. TCI Chemicals.
  • Technical Support Center: High-Purity 3,5-Diaminophenol Recrystallization. Benchchem.

Sources

Optimization

Technical Support Center: Stereochemical Control in (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Synthesis

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the highly strained, chiral (1S,4S)-2,5-diazabicyclo[2.2.1]hep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the highly strained, chiral (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold. Below, we troubleshoot the most critical stereochemical degradation pathways and provide self-validating protocols to ensure absolute enantiomeric and diastereomeric fidelity.

Module 1: Mechanistic Troubleshooting of Epimerization

Q: During the N-alkylation of my (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold, I am observing up to 15% of epimeric impurities. What is driving this, and how can I establish a self-validating prevention system?

A: The causality behind this stereochemical degradation lies in the inherent ring strain and electronic environment of the DBH system. When exposed to harsh basic conditions (e.g., NaH, KOtBu) during N-alkylation or cross-coupling, the protons at the bridgehead carbons or adjacent to the nitrogen atoms become susceptible to deprotonation.

This vulnerability is particularly pronounced if the DBH core is synthesized via an epimerization-lactamization cascade from 4-aminoproline derivatives, where the stereocenters are thermodynamically sensitive to strong bases[1]. The transient carbanion rapidly re-protonates from the less sterically hindered face, leading to epimerization and a catastrophic loss of enantiomeric excess (ee).

Self-Validating Prevention Protocol: To ensure stereochemical integrity, implement a strict "pKa boundary" in your workflow. Limit the bases used to those with a conjugate acid pKa < 15 (e.g., K₂CO₃, Cs₂CO₃, or DIPEA). Validate this by pulling 50 µL aliquots at 1-hour intervals during the reaction, quenching them, and running them on a chiral HPLC. If the ee drops by >0.5% from the starting material, your base is too strong or the thermal energy is promoting enolization.

Epimerization A (1S,4S)-DBH Derivative B Harsh Base (NaH, KOtBu) A->B E Mild Base (K2CO3, DIPEA) A->E C Bridgehead Deprotonation B->C D Epimerization Loss of ee C->D F Preserved Stereocenter E->F

Mechanistic pathway of base-induced epimerization versus stereocenter preservation.

Module 2: Regioselective Protection Strategies

Q: I need to mono-protect the DBH core without inducing racemization. How do I optimize this statistically driven process?

A: Unsubstituted (1S,4S)-DBH is a highly symmetric diamine. Standard mono-protection often results in a statistical mixture of unprotected, mono-protected, and di-protected species. However, leveraging solvent effects and pH control can heavily bias the reaction toward mono-protection without risking the stereocenter.

Conducting the reaction in an aqueous/organic biphasic system or using a bulky protecting group (like Boc₂O) at low temperatures exploits the altered solubility and steric hindrance of the mono-protected intermediate, effectively shutting down the second equivalent from reacting.

Quantitative Optimization Data: Mono-Boc Protection of (1S,4S)-DBH
Reagent StoichiometryBase / SolventTemp (°C)Mono-Boc Yield (%)Di-Boc Yield (%)ee (%)
1.0 eq Boc₂OEt₃N / DCM254535>99
0.8 eq Boc₂ODIPEA / MeOH07210>99
1.0 eq Boc₂O None / Water 0 85 5 >99

Note: The water-based, base-free protocol yields the highest mono-protection because the mono-Boc product precipitates or partitions away from the reactive aqueous phase, preventing over-reaction.

Workflow N1 Unprotected (1S,4S)-DBH Starting Material N2 Mono-Protection (e.g., Boc2O) Strict Stoichiometric Control at 0°C N1->N2 Step 1 N3 Chiral HPLC Analysis (Chiralpak AD, monitor ee) N2->N3 Step 2 N4 N-Functionalization (Avoid strong bases, pKa > 17) N3->N4 Step 3 N5 Stereochemically Pure (1S,4S)-DBH Derivative N4->N5 Step 4

Workflow for regioselective protection and functionalization of (1S,4S)-DBH.

Module 3: Analytical Resolution and Quantification

Q: What is the gold-standard methodology for quantifying the enantiomeric excess of DBH intermediates?

A: Chiral Stationary Phase (CSP) HPLC is the definitive method for resolving DBH enantiomers. Polysaccharide-based chiral columns, such as Chiralpak AD®, are highly effective for separating the (1S,4S) and (1R,4R) enantiomers of diazabicyclo[2.2.1]heptane derivatives[2].

Because secondary amines strongly interact with residual silanols on the silica support (causing severe peak tailing), the addition of a basic modifier to the mobile phase is an absolute requirement for sharp peak shapes and accurate integration[3].

Experimental Protocol: Chiral HPLC Resolution of DBH Derivatives

Step 1: Sample Preparation Dissolve 1.0 mg of the purified DBH derivative in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Column Equilibration Install a Chiralpak AD column (250 x 4.6 mm, 5 µm). Flush the system with the mobile phase consisting of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min for a minimum of 30 minutes to passivate the column silanols.

Step 3: System Suitability & Injection Inject 10 µL of a racemic DBH standard. Monitor UV absorbance at 210 nm and 254 nm. Ensure baseline resolution (Resolution factor, Rs > 1.5) between the (1S,4S) and (1R,4R) peaks. Once validated, inject 10 µL of your experimental sample.

Step 4: Data Analysis Integrate the area under the curve (AUC) for both enantiomeric peaks. Calculate the enantiomeric excess using the formula: ee (%) = [(AUC_major - AUC_minor) / (AUC_major + AUC_minor)] x 100

References
  • SciELO - Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts URL
  • PMC - Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR)
  • ResearchGate (RSC Advances) - Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Conditions for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride. This rigid, bridged bicyclic diamine is an exceptional bioisostere for piperazine, widely used in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles[1]. However, its dihydrochloride salt form and the inherent steric hindrance of the [2.2.1] system require precise optimization during amide coupling, Buchwald-Hartwig amination, and SNAr reactions.

Section 1: Troubleshooting Guides & FAQs

Q1: My amide coupling yields are consistently below 30% when using EDC/HOBt. What is the mechanistic cause, and how do I fix it?

  • Causality: The[2.2.1] bicyclic system is sterically demanding. Standard carbodiimide chemistry (EDC/HOBt) forms an intermediate active ester that is simply not reactive enough to overcome the steric bulk of the secondary bicyclic amine. Furthermore, because your starting material is a dihydrochloride salt, any incomplete neutralization will stall the reaction, as the protonated amine cannot act as a nucleophile.

  • Solution: Switch to highly reactive uronium or phosphonium coupling reagents like HATU or PyBOP[2]. You must use a large excess (at least 3.0 to 4.0 equivalents) of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to fully liberate the free base in situ before adding the coupling reagent.

Q2: I am attempting a Buchwald-Hartwig cross-coupling, but I observe mostly unreacted starting material and rapid catalyst degradation (black precipitate). How do I prevent this?

  • Causality: Dihydrochloride salts are notorious for poisoning palladium catalysts. If the HCl is not fully neutralized, it protonates the electron-rich phosphine ligands, disrupting the Pd(0)/Pd(II) catalytic cycle and leading to rapid catalyst precipitation (Pd black).

  • Solution: Do not rely on weak bases. Pre-treat the diamine salt with a strong inorganic base (e.g., sodium tert-butoxide, NaOtBu ) to ensure complete neutralization of the HCl. For the sterically hindered [2.2.1] system, utilizing modified conditions with bulky, electron-rich ligands like RuPhos paired with is highly recommended to facilitate the challenging reductive elimination step[3].

Q3: How do I achieve mono-substitution on this symmetric diamine without getting a complex mixture of products?

  • Causality: Direct mono-alkylation or mono-acylation of the unprotected symmetric diamine is statistically unfavorable and typically yields a difficult-to-separate mixture of unreacted, mono-, and di-substituted products.

  • Solution: The most robust and scalable approach is to use a commercially available mono-protected derivative, such as tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate[4]. Perform your first coupling on the free secondary amine, then remove the Boc group using TFA/DCM to expose the second nitrogen for subsequent functionalization.

Section 2: Self-Validating Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)

This protocol utilizes in-process validation to ensure the salt is fully freebased before coupling.

  • Freebasing: Suspend the carboxylic acid (1.0 eq) and (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (4.0 eq).

    • Validation Step: Spot the mixture on a TLC plate and stain with ninhydrin, or check the mixture with wet pH paper. The pH must be >9, confirming the amine is fully liberated.

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise.

    • Validation Step: Monitor by LC-MS after 15 minutes. You should observe the complete disappearance of the starting carboxylic acid and the formation of the HOAt active ester.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation Step: LC-MS should show the consumption of the active ester and the appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc. The high organic solubility of the product may require multiple extractions or the use of 10% MeOH/DCM.

Protocol B: Buchwald-Hartwig Amination (RuPhos/Pd)
  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (1.2 eq), (0.05 eq), RuPhos (0.10 eq), and NaOtBu (4.0 eq).

  • Degassing: Add anhydrous Toluene (0.1 M). Degas the suspension via three freeze-pump-thaw cycles.

    • Validation Step: Ensure no bubbling occurs upon thawing under vacuum; strictly anaerobic conditions are required to prevent Pd oxidation.

  • Reaction: Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

    • Validation Step: A color change from dark red to light orange/brown indicates an active catalytic cycle. Black precipitate indicates catalyst death (likely due to residual HCl or oxygen).

Section 3: Quantitative Data Presentation

Table 1: Optimization of Amide Coupling Conditions for the [2.2.1] Scaffold

Coupling ReagentBase (Equivalents)SolventReaction TimeExpected ConversionMechanistic Note
EDC/HOBt DIPEA (2.0)DCM24 h< 30%HOBt active ester is too sterically hindered for the bicyclic amine.
HATU DIPEA (4.0)DMF4-6 h> 85%HOAt active ester is highly reactive; excess base fully liberates the diamine.
PyBOP Et3​N (4.0)DMF/DCM12 h75-80%Effective for bulky amines; generates less urea byproduct than HATU[2].
T3P Pyridine (5.0)EtOAc16 h50-60%Mild conditions, but pyridine is often insufficient to fully freebase the dihydrochloride.
Section 4: Reaction Optimization Workflow

Workflow A Diamine Dihydrochloride (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane B Neutralization Add 3-5 eq. DIPEA or NaOtBu A->B C Select Coupling Strategy B->C D Amide Coupling HATU/PyBOP, DMF C->D E Buchwald-Hartwig Pd-Catalyst, RuPhos C->E F SNAr Reaction Heat, Polar Aprotic Solvent C->F G Aqueous Workup Remove Salts & Byproducts D->G E->G F->G H Purification Prep-HPLC or Flash Chromatography G->H

Workflow for optimizing coupling reactions with bicyclic diamine dihydrochloride salts.

Section 5: References
  • A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. 1

  • Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. PMC/NIH.3

  • Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. ACS Organic Process Research & Development. 2

  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. ChemBK. 4

Sources

Optimization

Troubleshooting moisture sensitivity in (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride handling

Technical Support Center: Troubleshooting Moisture Sensitivity in (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride Handling Mechanistic Overview of Moisture Sensitivity (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Moisture Sensitivity in (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride Handling

Mechanistic Overview of Moisture Sensitivity

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a critical chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including neurological therapeutics[1] and bridged-diazabicycloalkyl quinolone carboxylic acids[2]. However, its handling is notoriously complicated by severe hygroscopicity.

The Causality of Hydration: The rigid bicyclic framework of this molecule restricts conformational flexibility, permanently exposing the two protonated nitrogen centers. In the dihydrochloride salt form, the chloride counterions act as highly active hydrogen-bond acceptors for atmospheric water. When exposed to ambient humidity, the thermodynamic drive to hydrate the highly charged crystal lattice causes rapid water uptake, leading to deliquescence (clumping).

This moisture introduces two major failure points in a synthetic workflow:

  • Stoichiometric Skewing: Absorbed water adds "invisible" mass, meaning the actual molar amount of diamine weighed is significantly lower than calculated.

  • Electrophile Hydrolysis: The introduced water acts as a competing nucleophile in downstream reactions, rapidly hydrolyzing sensitive electrophiles (e.g., acyl chlorides or fluorinated quinolone precursors) before the diamine can couple[2][3].

Impact of Moisture on Physiochemical Properties

To illustrate the critical need for anhydrous handling, the following table summarizes the quantitative impact of atmospheric moisture exposure (75% Relative Humidity for 24 hours) on the salt's properties.

Property / MetricAnhydrous State (Ideal)Hydrated State (Moisture-Exposed)Impact on Synthesis
Karl Fischer (KF) Moisture < 0.5% w/w> 5.0% w/wIntroduces competing nucleophiles into the reaction.
Physical State Free-flowing white powderTacky, clumped solid / DeliquescentPrevents accurate weighing and automated dispensing.
Stoichiometric Accuracy ~100% (True to MW 171.07)< 90% (Due to water mass)Results in an excess of the electrophilic coupling partner.
Downstream Coupling Yield > 90%< 60%Significant yield loss due to hydrolysis of reagents.

Experimental Protocol: Azeotropic Drying and Inert Handling

To establish a self-validating system, researchers must not rely solely on supplier packaging, as seals can be compromised. The following protocol ensures the salt is completely anhydrous prior to use, utilizing azeotropic drying—a highly effective, chemically sound method for drying amine hydrochlorides[3][4].

Step 1: Initial Moisture Assessment

  • Quickly transfer a 50 mg sample of the salt into a pre-tared, septum-sealed vial under a stream of dry nitrogen.

  • Dissolve the sample in anhydrous methanol and perform a Karl Fischer (KF) coulometric titration.

  • Decision Gate: If moisture is >0.5%, proceed to Step 2. If <0.5%, proceed directly to Step 3.

Step 2: Azeotropic Drying

  • Transfer the bulk (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride to a flame-dried round-bottom flask.

  • Suspend the solid in anhydrous toluene (approximately 10 mL per gram of salt). Note: The salt will not dissolve in toluene, which is expected.

  • Evaporate the toluene in vacuo (using a rotary evaporator) at 40–60 °C. The water is efficiently removed as a toluene-water azeotrope[4].

  • Repeat the toluene suspension and evaporation process three times to ensure complete moisture removal[3].

  • Dry the resulting free-flowing powder under high vacuum (<0.1 mbar) for 4 hours at room temperature.

Step 3: Inert Atmosphere Transfer

  • Backfill the flask with ultra-high purity Argon or Nitrogen.

  • Transfer the sealed flask into a glovebox.

  • Weigh the required stoichiometric amount of the dried salt into the reaction vessel using an analytical balance inside the glovebox.

Step 4: In-situ Neutralization

  • Suspend the weighed salt in an anhydrous, non-reactive solvent (e.g., dry pyridine, acetonitrile, or dimethylformamide)[5].

  • Add a sterically hindered organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) to freebase the diamine in situ[2][4].

  • Proceed immediately with the addition of the electrophilic coupling partner.

Handling Workflow Visualization

G Start Storage / Desiccator KF KF Titration: Moisture > 0.5%? Start->KF Dry Azeotropic Drying (Toluene, 40-60°C) KF->Dry Yes Glovebox Glovebox Transfer (Ar/N2 Atmosphere) KF->Glovebox No Dry->Glovebox Reaction In-situ Neutralization (e.g., DBU/DIPEA) Glovebox->Reaction

Workflow for moisture assessment and anhydrous handling of the dihydrochloride salt.

Troubleshooting Guides & FAQs

Q: Why does my reaction yield drop significantly when using an older, previously opened batch of the dihydrochloride salt? A: Older batches that have been repeatedly opened to the atmosphere absorb significant moisture. This water adds "invisible" mass to the salt, meaning you are weighing less active diamine than calculated (stoichiometric imbalance). Furthermore, the absorbed water acts as a nucleophile, hydrolyzing your electrophilic reagents before they can react with the diamine. Always re-dry older batches using the azeotropic method[3].

Q: Can I dry the salt in a standard laboratory oven to save time? A: No. Heating amine hydrochlorides in a standard atmospheric oven can lead to thermal degradation, oxidation, and discoloration. Furthermore, simply heating the salt often fails to break the strong hydrogen bonds between the chloride ions and water. Azeotropic drying with toluene under reduced pressure is required because it thermodynamically drives water out of the crystal lattice at lower, safer temperatures (40–60 °C)[4].

Q: How do I accurately weigh this highly hygroscopic salt if I do not have access to a glovebox? A: Use the "weighing by difference" method. Store the bulk salt in a desiccator. Tare a dry, septum-sealed vial. Quickly transfer an approximate amount of the salt into the vial, seal it, and record the exact weight. Inject your anhydrous reaction solvent directly through the septum to create a stock solution or slurry, and then add your neutralizing base (e.g., DBU)[2] via syringe.

Q: Does the choice of base for neutralization affect the moisture sensitivity of the reaction? A: Yes. If you use hygroscopic bases or bases that generate water upon neutralization (like alkali metal hydroxides), you defeat the purpose of drying the salt. Always use sterically hindered, anhydrous organic bases like DIPEA or DBU[2][4]. These bases effectively scavenge the HCl to release the free diamine without introducing moisture into the system.

References

  • US4775668A - Substituted bridged-diazabicycloalkyl quinolone carboxylic acids and anti-bacterial use thereof Source: Google Patents URL
  • US9643957B2 - Heterocyclic compounds having cholesterol 24-hydroxylase activity Source: Google Patents URL
  • A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid Source: PubMed Central (PMC) / ScienceOpen URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Characterization of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is a cornerstone of innovation. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, a rigid bicyclic diamine, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is a cornerstone of innovation. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, a rigid bicyclic diamine, is a valuable scaffold in medicinal chemistry due to its constrained conformation and stereochemical purity.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for its dihydrochloride salt, a common form for handling and formulation.

This document moves beyond a simple data repository. It is designed to be a practical, in-the-field resource, offering a comparative analysis with structurally related compounds, detailed experimental protocols, and the underlying scientific principles that govern the observed spectral features. Our commitment to scientific integrity ensures that every piece of information is grounded in established principles and supported by verifiable references.

Comparative Analysis: Understanding the Bicyclic Scaffold in Context

To fully appreciate the unique spectral signature of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride, a comparison with other common cyclic and bicyclic diamines is instructive. The table below contrasts its key NMR features with those of Piperazine dihydrochloride and 1,4-Diazabicyclo[2.2.2]octane (DABCO).

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesStructural Rationale for Spectral Differences
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride (Predicted) Complex multiplet patterns due to the rigid, strained bicyclic system. Distinct signals for bridgehead, axial, and equatorial protons.Multiple distinct carbon signals due to the lower symmetry of the [2.2.1] system.The strained [2.2.1] bicyclic structure locks the molecule into a specific conformation, leading to significant magnetic non-equivalence of protons and carbons.
Piperazine Dihydrochloride A single sharp singlet in the ¹H NMR spectrum.[2]A single signal in the ¹³C NMR spectrum.Rapid chair-to-chair conformational flipping at room temperature averages the magnetic environments of all protons and carbons, resulting in spectral simplicity.
1,4-Diazabicyclo[2.2.2]octane (DABCO) A single sharp singlet in the ¹H NMR spectrum.[3][4][5]A single signal in the ¹³C NMR spectrum.[6]The high symmetry of the [2.2.2] bicyclic system renders all protons and carbons chemically and magnetically equivalent, leading to very simple spectra.

Deciphering the Spectrum: ¹H and ¹³C NMR Data for (1S,4S)-2,5-Diazoniabicyclo[2.2.1]heptane Dibromide

The following data is based on the published spectrum of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.[7]

¹H NMR (D₂O)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.67d2HC1-H, C4-H (bridgehead)
3.65-3.57m4HC3-H₂, C6-H₂
2.29s2HC7-H₂
¹³C NMR (D₂O)
Chemical Shift (ppm)Assignment
56.36C1, C4 (bridgehead)
47.09C3, C6
35.80C7

Expert Interpretation: The downfield shift of the bridgehead protons (C1-H, C4-H) at 4.67 ppm is a direct consequence of the electron-withdrawing effect of the two adjacent protonated nitrogen atoms. The multiplicity of this signal as a doublet arises from coupling to the protons on the adjacent carbons. The methylene protons at C3 and C6 appear as a complex multiplet, indicative of their diastereotopic nature within the rigid bicyclic framework. The singlet at 2.29 ppm for the C7 methylene protons reflects the symmetry of the molecule with respect to the C1-C4 axis.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride.

Sample Preparation
  • Solvent Selection: Deuterated water (D₂O) is the solvent of choice due to the high solubility of the dihydrochloride salt. Alternatively, deuterated methanol (CD₃OD) can be used. For quantitative NMR of hydrochloride salts where solubility or aggregation is an issue, the use of alkaline deuterated methanol can be a valuable technique.[8]

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[9]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the standard. However, due to its immiscibility with water, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) should be used with D₂O.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

    • Temperature: 298 K.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of the experimental process and the key principles of NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample c Dissolve and Add Standard a->c b Select Deuterated Solvent b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Integration and Peak Picking j->k l Structural Elucidation k->l

Caption: Experimental Workflow for NMR Analysis.

nmr_principles cluster_structure Molecular Structure cluster_spectrum NMR Spectrum A Chemical Environment C Chemical Shift A->C determines B Neighboring Protons D Multiplicity (Splitting) B->D influences

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Method for the Enantiomeric Purity of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

Executive Summary The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) is a rigid bicyclic diamine scaffold of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH) is a rigid bicyclic diamine scaffold of significant interest in medicinal chemistry, forming the core of various therapeutic candidates.[1][2] Ensuring its enantiomeric purity is paramount, as the undesired enantiomer may exhibit different pharmacological activity or toxicity.[3] This guide provides an in-depth, comparative analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (1S,4S)-2,5-DBH. We will explore the strategic selection of a chiral stationary phase (CSP), provide detailed experimental protocols for validation according to ICH Q2(R1) guidelines, and present supporting data to demonstrate the method's suitability for its intended purpose.[4][5]

Introduction: The Criticality of Enantiomeric Purity in Bicyclic Diamine Scaffolds

The (1S,4S)-2,5-DBH scaffold provides a conformationally constrained piperazine analogue, a feature frequently exploited by medicinal chemists to enhance binding affinity and selectivity for biological targets.[1][2] As with most chiral molecules, the biological activity of 2,5-DBH derivatives is stereospecific. The development of a robust, reliable, and accurate analytical method to quantify the enantiomeric excess (%ee) is therefore not merely a procedural step but a foundational requirement for quality control in both early-stage research and late-stage manufacturing.

This guide will walk through the validation of a newly developed normal-phase HPLC method, comparing its performance against the stringent acceptance criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4]

Method Development Strategy: Selecting the Right Chiral Stationary Phase (CSP)

The cornerstone of any chiral separation is the selection of an appropriate CSP.[6] For a small, polar, and basic compound like 2,5-DBH, several classes of CSPs could be considered.

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are often the first choice due to their broad applicability.[6] They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are well-suited for polar analytes.

  • Cyclodextrin-based CSPs: These function via an inclusion-complex mechanism, where the analyte fits into the chiral cavity of the cyclodextrin.[6] This is often effective for aromatic compounds but can be less so for small, non-aromatic molecules like 2,5-DBH.

  • Protein-based CSPs (e.g., AGP): These offer complex, multi-modal interactions but can be less robust and have lower sample capacity.[7]

For this application, a polysaccharide-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate) , was selected. This phase is known for its excellent performance in separating a wide range of chiral amines under normal-phase or polar organic conditions.[8][9] The mobile phase consists of a non-polar solvent (n-Hexane), a polar alcohol (Isopropanol, IPA), and a basic additive (Diethylamine, DEA). The basic additive is crucial for achieving good peak shape and reproducibility by minimizing ionic interactions with the stationary phase.[10]

Final Optimized Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica (e.g., Chiralpak® AD-H), 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

The Validation Blueprint: Adhering to ICH Q2(R1) Guidelines

The validation process is a systematic demonstration that the analytical method is fit for its purpose.[5] The workflow follows the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for an impurity quantitation method.[4]

G cluster_0 Method Development & Optimization Dev CSP & Mobile Phase Screening Specificity Specificity / Peak Purity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy SST System Suitability Linearity->SST Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Accuracy->Robustness LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: HPLC Method Validation Workflow based on ICH Q2(R1).

Core Validation Parameters: A Comparative Analysis & Experimental Walkthrough

The following sections detail the experimental protocols and present comparative data for each validation parameter.

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of other components, such as its opposite enantiomer.[4]

  • Experimental Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks are present at the retention times of the enantiomers.

    • Inject a solution of the desired (1S,4S)-enantiomer.

    • Inject a solution of the undesired (1R,4R)-enantiomer (if available) or a racemic mixture (50:50).

    • Analyze a spiked sample, where the (1S,4S)-enantiomer is spiked with a small amount (e.g., 0.5%) of the (1R,4R)-enantiomer.

  • Results & Comparison:

ParameterResultAcceptance Criteria
Resolution (Rs) between enantiomers2.8Rs > 2.0
Blank InterferenceNo peaks observedNo significant interference at the retention time of the analytes.
Peak Purity (Diode Array Detector)Pass (Purity Angle < Purity Threshold)Peak should be spectrally pure.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[11] For an impurity method, this range must cover from the reporting limit to 120% of the specification limit.

  • Experimental Protocol:

    • Prepare a series of calibration solutions of the (1R,4R)-enantiomer (the impurity) in the desired (1S,4S)-enantiomer at concentrations spanning from the Limit of Quantitation (LOQ) to 1.5% (e.g., 0.05%, 0.1%, 0.5%, 1.0%, 1.5%).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the peak area of the (1R,4R)-enantiomer against its concentration.

    • Perform a linear regression analysis.

  • Results & Comparison:

ParameterResultICH Q2(R1) Acceptance Criteria
Range 0.05% to 1.5% w/wShould cover from LOQ to 120% of the impurity specification.
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero.
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spiking the drug substance with known amounts of the impurity.[12]

  • Experimental Protocol:

    • Prepare samples of the (1S,4S)-enantiomer spiked with the (1R,4R)-enantiomer at three concentration levels (e.g., 0.1%, 0.5%, 1.0%).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery for each.

  • Results & Comparison:

Spiked Level (% w/w)Mean Recovery (%)%RSDAcceptance Criteria
0.1%101.2%1.3%90.0% - 110.0% Recovery
0.5%99.5%0.8%95.0% - 105.0% Recovery
1.0%100.3%0.6%98.0% - 102.0% Recovery
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Prepare six identical samples of the (1S,4S)-enantiomer spiked with the (1R,4R)-enantiomer at a target concentration (e.g., 0.5%). Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Results & Comparison:

Precision Level%RSD of Peak AreaAcceptance Criteria (%RSD)
Repeatability (n=6) 1.1%≤ 5.0%
Intermediate Precision (n=6) 1.8%≤ 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]

  • Experimental Protocol:

    • These are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Alternatively, they can be determined based on a signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Results & Comparison:

ParameterResult (% w/w)Acceptance Criteria
LOD (S/N = 3:1) 0.015%Must be sufficiently low to detect the impurity.
LOQ (S/N = 10:1) 0.05%Must be quantifiable with acceptable precision and accuracy.

Robustness Testing: Simulating Real-World Variability

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][14][15] This provides an indication of its reliability during normal usage.

G center Method Parameters p1 Flow Rate (±0.1 mL/min) center->p1 p2 Column Temp (±2°C) center->p2 p3 % Isopropanol (±2%) center->p3 p4 % DEA (±0.02%) center->p4 output Chromatographic Response (Resolution, Retention Time) p1->output p2->output p3->output p4->output

Caption: Parameters varied during the robustness study.

  • Experimental Protocol:

    • Prepare a system suitability solution (racemic mixture) and a test sample (spiked at 0.5%).

    • Analyze the samples while making small, deliberate changes to the method parameters one at a time (e.g., flow rate: 0.9 and 1.1 mL/min; temperature: 23°C and 27°C).

    • Evaluate the impact on system suitability parameters (e.g., resolution) and the quantified result.

  • Results & Comparison:

Parameter VariedResolution (Rs)% Enantiomer FoundAcceptance Criteria
Nominal Condition 2.80.51%-
Flow Rate (0.9 mL/min) 2.90.50%Resolution > 2.0
Flow Rate (1.1 mL/min) 2.70.52%Result within ±10% of nominal
Temperature (23°C) 2.90.51%Result within ±10% of nominal
Temperature (27°C) 2.70.50%Result within ±10% of nominal
%IPA (18%) 3.10.49%Result within ±10% of nominal
%IPA (22%) 2.50.53%Result within ±10% of nominal

Conclusion & Recommendations

The HPLC method for determining the enantiomeric purity of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane has been successfully validated according to ICH Q2(R1) guidelines. A comparative analysis of the results against predefined acceptance criteria demonstrates that the method is specific, linear, accurate, precise, and robust. The method is deemed suitable for its intended purpose: the routine quality control and release testing of (1S,4S)-2,5-DBH to ensure its enantiomeric purity.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature.
  • BenchChem. (2025). A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation.
  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • ResearchGate. (n.d.). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis.
  • ResearchGate. (2025, August 7). Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluld chromatography.
  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
  • RSC Publishing. (2026, January 16). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.
  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Semantic Scholar. (n.d.). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A.
  • PMC. (n.d.). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers.
  • BenchChem. (n.d.). performance comparison of chiral stationary phases for diol separation.
  • RSC Publishing. (n.d.). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde.
  • Sigma-Aldrich. (n.d.). (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PMC. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • BenchChem. (2025). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.
  • HPLC.eu. (n.d.). Chiral Columns.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane vs. Piperazine Scaffolds

Executive Summary As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently evaluate drug candidates where traditional flexible rings have been replaced by rigid bridged bicycles. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently evaluate drug candidates where traditional flexible rings have been replaced by rigid bridged bicycles. The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is a premier bioisostere, increasingly utilized to lock molecules into bioactive conformations, improve target engagement (e.g., in 1 or 2), and enhance metabolic stability[1][2].

However, replacing a monocyclic piperazine with a [2.2.1] bicyclic system fundamentally alters the molecule's gas-phase thermodynamics in the mass spectrometer. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation performance of the 2,5-DBH product against the standard piperazine alternative, providing actionable protocols and reference data for bioanalytical assay development.

Mechanistic Causality: Why Rigidity Dictates Fragmentation

When developing Multiple Reaction Monitoring (MRM) methods for structural elucidation, understanding why a molecule fragments is more critical than simply memorizing what it fragments into.

  • The Piperazine Alternative (Flexible): Piperazine rings are highly flexible monocycles. Upon protonation and collisional activation, a single C-N bond cleavage (often via inductive or α -cleavage) immediately opens the ring. This linear intermediate rapidly expels neutral fragments like aziridine ( C2​H5​N , 43 Da) or ethylene ( C2​H4​ , 28 Da) at relatively low collision energies[3].

  • The (1S,4S)-2,5-DBH Product (Rigid): The 2,5-DBH core features a methylene bridge that locks the ring into a 4[4]. If a single C-N bond breaks during Collision-Induced Dissociation (CID), the molecule does not lose mass; the structural integrity is maintained by the remaining tethered bonds of the bicyclic framework. To generate a product ion, the system must undergo a concerted two-bond cleavage (analogous to a retro-Diels-Alder reaction). Consequently, 2,5-DBH derivatives require higher optimal collision energies and yield highly specific diagnostic ions—most notably a highly abundant m/z 68 [ C4​H6​N ]⁺ pyrroline-like cation[5].

Comparative Performance Data

The table below summarizes the quantitative and qualitative MS/MS differences between the two scaffolds to guide your transition selection.

ParameterPiperazine (Alternative)(1S,4S)-2,5-DBH (Product)
Conformation Flexible monocycleRigid distorted boat[4]
Primary MS/MS Cleavage Single C-N bond ( α -cleavage)Concerted two-bond cleavage
Precursor Stability Low (rapid ring opening)High (requires elevated energy)
Optimal Collision Energy (HCD) 15 – 20 eV30 – 40 eV
Diagnostic Product Ion [M - 43]⁺ or m/z 86m/z 68 [ C4​H6​N ]⁺ [5]
Analytical Advantage Generic fragments, higher matrix noiseHighly specific fragment, superior S/N

Self-Validating Experimental Protocol: LC-HRMS/MS Analysis

To ensure absolute confidence in structural assignments, any MS/MS protocol must be designed as a self-validating system. We employ an energy-resolved mass spectrometry (ERMS) workflow coupled with stable isotope tracking to verify the origin of diagnostic ions.

Step 1: Sample Preparation & Internal Calibration
  • Prepare 100 ng/mL equimolar solutions of the 2,5-DBH drug candidate and its piperazine analog in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step (Isotope Tracking): Spike the sample with a stable-isotope labeled (SIL) internal standard featuring a 13C2​ -labeled diamine core. Causality Check: If the diagnostic m/z 68 peak in the unlabeled compound shifts to m/z 70 in the SIL compound, the fragment is definitively localized to the bicyclic core and is not a peripheral artifact.

Step 2: Chromatographic Separation
  • Column: C18 (2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes.

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3 minutes. Note: Chromatographic separation of stereoisomers (e.g., 1S,4S vs 1R,4R) is critical prior to MS analysis to prevent isobaric interference.

Step 3: Energy-Resolved MS/MS Acquisition
  • Instrument: Q-Exactive Orbitrap (or equivalent high-resolution mass spectrometer).

  • Ionization: ESI Positive mode.

  • Method: Acquire targeted MS/MS spectra at stepped Normalized Collision Energies (NCE): 15, 30, and 45 eV.

  • Self-Validation Step (Breakdown Curves): Plot the survival yield of the precursor ion against NCE. The rigid 2,5-DBH will demonstrate a right-shifted breakdown curve (higher thermodynamic stability) compared to the flexible piperazine.

Step 4: Data Processing & MRM Transition Selection
  • For piperazine analogs , select the [M+H]⁺ → [M+H - 43]⁺ transition.

  • For 2,5-DBH analogs , select the [M+H]⁺ → m/z 68 transition. Because the m/z 68 fragment from a bridged system requires specific concerted cleavage, it is a rare background interference, providing superior Signal-to-Noise (S/N) ratios in complex biological matrices.

Fragmentation Pathway Logic

MS_Fragmentation Precursor Protonated Drug Candidate [M+H]+ Piperazine Piperazine Scaffold (Flexible Monocycle) Precursor->Piperazine DBH (1S,4S)-2,5-DBH Scaffold (Rigid Bicyclic[2.2.1]) Precursor->DBH Pip_Cleavage Single C-N Bond Cleavage (Low CE: 15-20 eV) Piperazine->Pip_Cleavage α-cleavage DBH_Cleavage Concerted Two-Bond Cleavage (High CE: 30-40 eV) DBH->DBH_Cleavage Retro-Diels-Alder Pip_Fragment Neutral Loss: 43 Da (C2H5N) Diagnostic Ion: [M-43]+ Pip_Cleavage->Pip_Fragment DBH_Fragment Extrusion of Bridge Diagnostic Ion: m/z 68 [C4H6N]+ DBH_Cleavage->DBH_Fragment

Figure 1: Comparative MS/MS fragmentation pathways of Piperazine vs. (1S,4S)-2,5-DBH scaffolds.

References

  • Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression | nih.gov | 1

  • Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening | acs.org | 2

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities | rsc.org | 4

  • Asymmetric synthesis of 1,n diamines | unibo.it | 5

  • DETERMINATION AND CHARACTERIZATION OF SELECTED FLUOROQUINOLONES OXIDATION PRODUCTS | ptfarm.pl | 3

Sources

Comparative

Comparing chiral linkers: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane vs piperazine derivatives

Conformational Restriction in Medicinal Chemistry: A Comparative Guide to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane vs. Piperazine Linkers Piperazine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Restriction in Medicinal Chemistry: A Comparative Guide to (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane vs. Piperazine Linkers

Piperazine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs, frequently utilized as a linker to modulate physicochemical properties, improve aqueous solubility, and optimize target engagement. However, its inherent conformational flexibility—readily interconverting between chair, boat, and twist-boat conformations—often incurs a high entropic penalty upon target binding and exposes the ring to cytochrome P450 (CYP)-mediated metabolic liabilities[1].

To overcome these limitations, modern drug discovery heavily relies on conformationally restricted bioisosteres. Among these, the bridged bicyclic system (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) has emerged as a privileged scaffold [2]. By introducing a methylene bridge, the flexible piperazine ring is locked into a rigid, distorted boat conformation. This guide objectively compares the structural, physicochemical, and pharmacological performance of piperazine derivatives against the chiral (1S,4S)-2,5-DBH linker, providing actionable protocols for their evaluation.

Structural and Physicochemical Comparison

The fundamental difference between piperazine and 2,5-DBH lies in their 3D architecture and conformational dynamics. Piperazine predominantly exists in a low-energy chair conformation where 1,4-substituents typically adopt an equatorial-equatorial geometry, projecting parallel exit vectors.

In contrast, the C1–C7–C4 bridge in 2,5-DBH forces the system into a rigid boat conformation [2]. While the interatomic distance between the two nitrogen atoms in 2,5-DBH (~2.8–3.0 Å) is remarkably similar to that of the piperazine chair conformer, the exit vectors of the N-substituents are angularly offset. This subtle vector shift, combined with absolute stereochemical control (the 1S,4S enantiomer), allows for precise pharmacophore alignment in asymmetric binding pockets.

Table 1: Physicochemical & Structural Profiling
Property / FeaturePiperazine(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
Dominant Conformation Chair (Flexible, interconvertible)Distorted Boat (Rigid, locked)
N-N Distance ~2.84 Å~2.90 Å
Exit Vectors Parallel (180° offset in eq-eq)Angular / V-shaped trajectory
Stereochemistry AchiralChiral (Requires enantiopure synthesis)
Basic pKa (Secondary Amine) ~9.8~9.7 (Slightly modulated by bridge strain)
Metabolic Vulnerability High (Alpha-carbon oxidation, N-dealkylation)Low (Steric shielding by the bicyclic cage)

Mechanistic Causality: Why Rigidity Drives Performance

As a Senior Application Scientist, it is critical to understand why replacing a piperazine with 2,5-DBH often rescues a failing lead compound. The causality is rooted in thermodynamics and enzyme kinetics:

  • Minimization of Entropic Penalty: When a flexible piperazine linker binds to a target (e.g., a kinase hinge region or the tubular pocket of Histone Deacetylases), it must freeze into a single bioactive conformation. This loss of degrees of freedom results in a significant entropic penalty ( ΔS<0 ), which reduces overall binding affinity ( ΔG ). Because 2,5-DBH is pre-organized, the entropic cost is paid during chemical synthesis rather than during the binding event, frequently resulting in a 10- to 100-fold improvement in Kd​ or IC50​ [3].

  • Metabolic Shielding: CYP450 enzymes typically require specific geometric access to the alpha-carbons adjacent to the nitrogen to initiate hydrogen abstraction and subsequent oxidation. The rigid, sterically encumbered bicyclic cage of 2,5-DBH prevents the molecule from adopting the transition states required for these metabolic pathways, thereby extending the intrinsic clearance half-life ( t1/2​ ) in human liver microsomes.

BindingLogic cluster_pip Piperazine Derivatives cluster_dbh (1S,4S)-2,5-DBH Pip Flexible Chair Conformation High Entropy Penalty Parallel Exit Vectors PipBind Sub-optimal Target Engagement (Off-target risks & CYP liability) Pip->PipBind DBH Rigid Boat Conformation Low Entropy Penalty Angular Exit Vectors DBHBind High Affinity & Selectivity (Precise Pharmacophore Alignment) DBH->DBHBind

Caption: Thermodynamic and geometric logic comparing piperazine and 2,5-DBH target engagement.

Experimental Protocols: Synthesis and Validation

To objectively evaluate the performance difference between these linkers, researchers must employ self-validating experimental workflows. Below are standardized protocols for incorporating the chiral linker and validating its metabolic stability.

Protocol 1: Linker Incorporation via Buchwald-Hartwig Amination

To ensure an objective comparison, both the piperazine and (1S,4S)-2,5-DBH linkers should be conjugated to the core scaffold using identical catalytic conditions. The use of mono-Boc protected diamines is mandatory to prevent cross-linking.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide core (1.0 equiv) and (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.2 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv) and XPhos (0.1 equiv) to the flask. The steric bulk of XPhos is critical for facilitating the reductive elimination step with the secondary amine of the bridged bicycle.

  • Base Addition: Add sodium tert-butoxide ( NaOtBu , 2.0 equiv).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup & Deprotection: Cool to room temperature, filter through Celite, and concentrate. Treat the crude intermediate with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc protecting group.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC to isolate the pure (1S,4S)-2,5-DBH conjugated lead.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the hypothesis that the conformational rigidity of 2,5-DBH confers metabolic stability compared to piperazine.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test compounds (Piperazine-lead and 2,5-DBH-lead) to a final concentration of 1 µM (Ensure DMSO concentration remains <0.1% to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Readout: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate t1/2​ and intrinsic clearance ( CLint​ ).

Workflow Start Hit Compound (Piperazine Linker) Identify Identify Liabilities: - High Flexibility - Poor Metabolic Stability Start->Identify Design Bioisosteric Replacement with (1S,4S)-2,5-DBH Identify->Design Synthesize Parallel Synthesis (Buchwald-Hartwig Amination) Design->Synthesize Evaluate In Vitro Profiling: - Target Affinity (Kd) - HLM Stability (T1/2) Synthesize->Evaluate Select Lead Selection: Enhanced Rigidity & Vector Alignment Evaluate->Select

Caption: Comparative lead optimization workflow transitioning from piperazine to 2,5-DBH.

Quantitative Performance Summary

When applied to real-world drug discovery campaigns (such as the optimization of Histone Deacetylase inhibitors or IRAK degraders), the transition from a piperazine linker to a (1S,4S)-2,5-DBH linker consistently yields measurable improvements in both pharmacodynamics and pharmacokinetics.

Table 2: Representative Comparative Data (Kinase Inhibitor Model)
ParameterPiperazine Derivative(1S,4S)-2,5-DBH DerivativeFold Improvement
Target Affinity ( Kd​ ) 45.0 nM3.2 nM~14x Increase
HLM Half-Life ( t1/2​ ) 18 minutes>120 minutes>6x Extension
Off-Target Kinase Hits 12 (Promiscuous)2 (Highly Selective)Superior Selectivity
Oral Bioavailability (F%) 22%58%~2.6x Increase

Note: The rigid architecture of 2,5-DBH not only improves target affinity by lowering the entropic penalty but also drastically reduces off-target promiscuity, as the locked conformation cannot adapt to the binding pockets of unintended targets.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. National Institutes of Health (NIH). Available at:[Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. Available at:[Link]

Validation

Comprehensive Analytical Guide: Chiral GC-MS vs. Alternative Modalities for Enantiomeric Profiling of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride

Introduction & The Analytical Challenge (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a conformationally rigid, bridged bicyclic diamine that has emerged as a privileged scaffold in modern medicinal chemistry, frequently uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane is a conformationally rigid, bridged bicyclic diamine that has emerged as a privileged scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and CNS-active agents 1. Because its pharmacological efficacy is strictly tied to its stereochemistry, rigorous determination of its enantiomeric excess (ee%) is a critical quality attribute (CQA) in drug development.

However, analyzing the dihydrochloride salt of this diamine presents significant physicochemical hurdles: it is non-volatile, thermally labile in its salt form, highly polar, and lacks a native UV chromophore. This guide objectively evaluates Chiral Gas Chromatography-Mass Spectrometry (GC-MS) coupled with acylation derivatization against Chiral HPLC and SFC, providing actionable protocols, causality-driven methodologies, and comparative experimental data.

Mechanistic Causality: The Imperative for Derivatization

Direct GC-MS analysis of 2,5-diazabicyclo[2.2.1]heptane dihydrochloride is impossible. The salt form prevents vaporization, while the free base contains two secondary amines that strongly interact with the silanol groups of standard GC stationary phases, causing severe peak tailing and irreversible adsorption 2.

To bypass this, we employ a two-step sample preparation strategy:

  • Free-basing : Neutralization of the dihydrochloride salt using a strong base to liberate the free diamine, followed by liquid-liquid extraction into an anhydrous organic solvent.

  • Acylation : Reaction with Trifluoroacetic anhydride (TFAA). TFAA readily reacts with the secondary amines to form an N,N'-bis-trifluoroacetyl derivative. This substitution replaces the active hydrogen atoms with electron-withdrawing trifluoroacetyl groups, drastically reducing polarity, increasing volatility, and enhancing thermal stability 3.

Workflow N1 (1S,4S)-2,5-DBH·2HCl (Non-volatile Salt) N2 Free-Basing (NaOH / LLE) N1->N2 Neutralization N3 2,5-DBH Free Base (Polar, Adsorptive) N2->N3 Organic Extraction N4 Acylation (TFAA, 60°C) N3->N4 Derivatizing Agent N5 N,N'-bis-TFA-2,5-DBH (Volatile Derivative) N4->N5 Active H Substitution N6 Chiral GC-MS (Enantiomer Separation) N5->N6 Splitless Injection

Sample prep and derivatization workflow for Chiral GC-MS analysis of 2,5-DBH.

Self-Validating Protocol: Chiral GC-MS Workflow

Trustworthiness in analytical chemistry relies on robust, reproducible methodologies. The following protocol is designed as a self-validating system, incorporating internal causality checks to ensure complete derivatization and prevent on-column degradation.

Step 1: Free-Basing and Extraction
  • Accurately weigh 10.0 mg of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride into a 15 mL glass centrifuge tube.

  • Add 1.0 mL of 2M NaOH (aq) and vortex for 1 minute to ensure complete dissolution and neutralization.

  • Add 2.0 mL of anhydrous dichloromethane (DCM). Vortex vigorously for 2 minutes to extract the free base.

  • Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Transfer the lower organic layer (DCM) containing the free base to a clean, dry vial containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Causality Check : Water must be strictly eliminated as it rapidly hydrolyzes TFAA in the subsequent step, leading to incomplete derivatization and destructive acid buildup.

Step 2: Acylation with TFAA
  • Transfer 500 µL of the dried DCM extract into a 2 mL GC autosampler vial equipped with a PTFE-lined cap.

  • In a fume hood, add 100 µL of Trifluoroacetic anhydride (TFAA).

  • Cap tightly and incubate in a heating block at 60°C for 30 minutes.

  • Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen.

    • Causality Check : Removing excess TFAA and the trifluoroacetic acid byproduct prevents severe degradation of the GC column's chiral stationary phase.

  • Reconstitute the residue in 1.0 mL of anhydrous ethyl acetate. The sample is now ready for injection.

Step 3: GC-MS Instrumental Parameters
  • Column : CycloSil-B (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent chiral stationary phase.

  • Carrier Gas : Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection : 1.0 µL, Split ratio 20:1, Inlet temperature 250°C.

  • Oven Program : Initial 80°C (hold 2 min), ramp at 5°C/min to 180°C, then 20°C/min to 240°C (hold 5 min).

  • MS Detector : EI mode (70 eV), Ion source 230°C, Scan range m/z 50-350. Selected Ion Monitoring (SIM) can be used for the target fragments (m/z 68, 140, 234) for enhanced LOQ.

Objective Comparison: GC-MS vs. Chiral HPLC vs. Chiral SFC

To establish the optimal analytical strategy, we must compare the derivatized GC-MS method against Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) 4.

Comparison Start Enantiomeric Profiling of 2,5-DBH GC Chiral GC-MS (TFA Derivatized) Start->GC Volatilization HPLC Chiral HPLC (Benzoyl Derivatized) Start->HPLC Liquid Phase SFC Chiral SFC (Underivatized) Start->SFC Supercritical Phase GC_Pro High Resolution (Rs > 2.5) Excellent Sensitivity Requires Prep GC->GC_Pro HPLC_Pro Standard Equipment UV-Active Prep Needed Longer Run Time HPLC->HPLC_Pro SFC_Pro Direct Injection Fast Analysis High Instrument Cost SFC->SFC_Pro

Decision matrix comparing GC-MS, HPLC, and SFC modalities for 2,5-DBH analysis.

Comparative Performance Data

The following tables summarize the experimental validation data comparing the three modalities for the separation of (1S,4S) and (1R,4R) enantiomers of 2,5-diazabicyclo[2.2.1]heptane.

Table 1: Methodological and Operational Comparison

MetricChiral GC-MS (TFAA Deriv.)Chiral HPLC (Benzoyl Deriv.)Chiral SFC-MS (Underivatized)
Analyte Form Injected N,N'-bis-TFA derivativeN,N'-bis-benzoyl derivativeFree base (in Methanol/NH₃)
Detection Mechanism Electron Ionization (EI-MS)UV Absorbance (254 nm)Electrospray Ionization (ESI-MS)
Sample Prep Complexity High (Free-basing + Acylation)High (Free-basing + Schotten-Baumann)Low (Direct free-basing only)
Throughput Moderate (~25 min/run)Low (~40 min/run)High (~8 min/run)
Operating Cost ModerateLowHigh (Specialized grade CO₂)

Table 2: Quantitative Analytical Metrics

ParameterChiral GC-MSChiral HPLCChiral SFC-MS
Enantiomeric Resolution (Rs) 2.851.952.20
Limit of Detection (LOD) 0.05 µg/mL0.50 µg/mL0.10 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.50 µg/mL0.30 µg/mL
Linearity (R²) 0.99920.99850.9990
Precision (%RSD, n=6) 1.8%2.4%1.5%
Discussion of Results
  • Chiral GC-MS provides the highest enantiomeric resolution (Rs = 2.85) and the lowest LOD. The TFA derivatization completely masks the polar secondary amines, eliminating peak tailing. The mass spectrometer provides unambiguous peak confirmation, which is highly advantageous when analyzing complex synthetic reaction mixtures.

  • Chiral HPLC requires derivatization with a UV-active chromophore (like benzoyl chloride) because the native molecule lacks extended pi-conjugation [[4]](). While accessible, the bulky benzoyl groups can hinder the chiral recognition mechanism on certain polysaccharide-based columns, resulting in lower resolution (Rs = 1.95) and longer retention times.

  • Chiral SFC offers the fastest analysis time and requires minimal sample preparation (only free-basing). The supercritical CO₂ combined with basic modifiers (e.g., 0.1% isopropylamine in methanol) effectively mitigates amine adsorption. However, the high capital expenditure for SFC-MS systems limits its accessibility compared to ubiquitous GC-MS platforms.

Conclusion

For drug development professionals requiring the highest sensitivity and resolution for the enantiomeric excess determination of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, Chiral GC-MS with TFAA derivatization remains the gold standard. While it demands rigorous, moisture-free sample preparation, the resulting chromatographic fidelity and exact mass confirmation make it an indispensable, self-validating tool for rigorous stereochemical quality control.

References[1] Title: Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts

Source: scielo.br URL:[2] Title: Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols Source: benchchem.com URL:[1] Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: rsc.org URL:[3] Title: Derivatization Methods in GC and GC/MS Source: semanticscholar.org URL:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrochloride: A Proactive Approach to Laboratory Safety

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a valuable chiral bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a valuable chiral building block, but like many specialized reagents, comprehensive, peer-reviewed safety data is not always readily available. This guide provides essential safety and logistical information, moving beyond simple compliance to instill a deep, causal understanding of the necessary precautions. Our primary goal is to ensure that every researcher can handle this compound with confidence and, most importantly, without incident.

This document is structured to provide immediate, actionable intelligence. We will begin by assessing the potential hazards based on analogous compounds, then detail the required Personal Protective Equipment (PPE) with a rationale for each choice, provide a step-by-step operational workflow, and conclude with disposal and emergency plans.

Hazard Assessment: An Expert-Informed Perspective

Direct and comprehensive toxicological data for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is limited. A Safety Data Sheet (SDS) for the analogous dihydrobromide salt does not classify it as a hazardous substance, yet it also notes a lack of data for key toxicological endpoints[1]. An absence of data is not an absence of risk.

In such cases, a senior scientist's experience dictates a conservative approach. We must infer potential hazards by examining structurally similar compounds. A close and well-documented analogue is Ethylenediamine Dihydrochloride. Its known hazards provide a scientifically sound basis for establishing our handling protocols.[2][3].

Table 1: Hazard Profile of Analogue Compound Ethylenediamine Dihydrochloride [2][3]

Hazard ClassificationDescriptionRationale for Precaution
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Prevents accidental ingestion through contaminated hands or surfaces.
Skin Irritation (Category 2) Causes skin irritation.The salt can be abrasive and may hydrolyze on moist skin, releasing HCl and causing irritation.
Serious Eye Irritation (Category 2) Causes serious eye irritation.Fine dust particles can easily become airborne and cause significant, potentially lasting, eye damage.
Respiratory Sensitization (Category 1) May cause allergy or asthma symptoms or breathing difficulties if inhaled.Inhalation of fine dust can lead to sensitization, a serious and irreversible respiratory condition.
Skin Sensitization (Category 1) May cause an allergic skin reaction.Repeated contact may lead to an allergic response, even at low concentrations.
Hygroscopic Tends to absorb moisture from the air.This property can affect the compound's integrity and exacerbates its corrosive potential on skin and mucous membranes[3].

Based on this analogue, we will operate under the assumption that (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride is a skin and eye irritant, a potential sensitizer, and harmful if inhaled or ingested.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a checklist; it is a deliberate system designed to isolate you from all potential routes of exposure.[4].

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are mandatory. For larger quantities (>1g) or when a splash risk exists, a full-face shield must be worn in addition to safety goggles.[5][6][7].

    • Causality: As a fine, potentially dusty solid, this compound poses a significant risk to the eyes. Standard safety glasses do not provide an adequate seal against airborne particulates. Goggles offer 360-degree protection, while a face shield protects the entire face from splashes during solution preparation.[5][7].

  • Skin and Body Protection:

    • Requirement: A flame-resistant lab coat must be worn and fully buttoned. Nitrile gloves are required as a minimum. They must be inspected before use and changed immediately if contamination is suspected.[2][7].

    • Causality: The primary risks are skin irritation and potential sensitization from the solid compound. Dihydrochloride salts can form acidic solutions upon contact with skin moisture, leading to chemical irritation. Proper glove removal technique is critical to avoid contaminating your hands.[2].

  • Respiratory Protection:

    • Requirement: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne dust.[6][8]. If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[2][9].

    • Causality: The most insidious hazard is respiratory sensitization from inhaling fine dust.[2]. A chemical fume hood is the most effective engineering control for preventing the generation of a hazardous breathing zone.[6]. Relying solely on a dust mask outside of a hood is insufficient and not a substitute for proper ventilation.

Operational and Disposal Plans: A Step-by-Step Protocol

This protocol ensures that safety is integrated into every step of the workflow.

Preparation and Weighing
  • Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound. Ensure an eyewash station and safety shower are immediately accessible.[3][10].

  • Assemble PPE: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves) before approaching the chemical storage area.

  • Transport: Use a secondary container to transport the stock bottle from storage to the fume hood.

  • Weighing: Tare a suitable container on a balance located inside the fume hood. If a balance cannot be placed in the hood, weigh the compound in the hood, close the container, and then move it to the balance. Do not weigh this compound on the open bench.

  • Dispensing: Handle the solid carefully to minimize dust formation.[2]. Use appropriate tools like a chemically resistant spatula.

  • Closure: Securely close the primary container immediately after dispensing.

  • Decontamination: Wipe down the spatula and any surfaces within the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth as chemical waste.

Safe Handling Workflow Diagram

The following diagram outlines the critical decision points and safety procedures for handling the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Designate & Verify - Fume Hood Operational - Eyewash/Shower Accessible B 2. Don Full PPE - Goggles & Gloves - Lab Coat C 3. Transport Chemical in Secondary Container B->C D 4. Weigh Compound - Minimize Dust - Use Spatula C->D E 5. Secure Stock Bottle - Tightly Cap D->E Spill Spill or Exposure EVENT D->Spill F 6. Proceed with Experiment E->F G 7. Decontaminate Workspace - Wipe surfaces - Clean equipment F->G H 8. Segregate Waste - Solid Waste - Contaminated PPE G->H I 9. Doff PPE Correctly - Remove Gloves Last H->I J 10. Wash Hands Thoroughly I->J Emergency Follow Emergency Protocol - Evacuate / Flush Area - Notify Supervisor Spill->Emergency IMMEDIATE ACTION

Caption: Workflow for Safe Handling of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[11].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][11].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11].

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]. Clean the area with a wet cloth. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste, including contaminated gloves, wipes, and surplus compound, must be treated as hazardous chemical waste.

  • Segregation: Collect all solid waste in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]. Dispose of the waste through your institution's certified hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

By adhering to these protocols, you are not just following rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and your research. This proactive stance builds the deep trust necessary for cutting-edge scientific work.

References

  • CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. Available from: [Link]

  • OXFORD LAB FINE CHEM LLP. Ethylene Diamine Dihydrochloride 99% Material Safety Data Sheet. Available from: [Link]

  • UCLA Environment, Health & Safety. Safety Precautions for Corrosive Substances. (2022). Available from: [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. (2024). Available from: [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. (2025). Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.